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Foundational

An In-depth Technical Guide to (4-Chloro-2,5-dimethoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction (4-Chloro-2,5-dimethoxyphenyl)methanol is a substituted benzyl alcohol that holds significant potential as a versatile building block in medici...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-2,5-dimethoxyphenyl)methanol is a substituted benzyl alcohol that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a chlorine atom and two methoxy groups on the aromatic ring, provides a scaffold for the development of novel compounds with diverse biological activities. The methoxy groups can enhance lipophilicity and influence metabolic stability, while the chlorine atom can modulate electronic properties and provide a site for further functionalization, making this molecule a person of interest in the design of new therapeutic agents.[1][2] This guide offers a comprehensive overview of its chemical identity, synthesis, potential applications in drug development, and essential safety protocols.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.

CAS Number: 1394837-77-4[3]

Molecular Formula: C₉H₁₁ClO₃

Molecular Weight: 202.63 g/mol

IUPAC Name: (4-Chloro-2,5-dimethoxyphenyl)methanol

Physicochemical Data Summary
PropertyValueSource
Exact Mass202.0397 g/mol
LogP1.85
Polar Surface Area38.69 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds3

Synthesis of (4-Chloro-2,5-dimethoxyphenyl)methanol

The synthesis of (4-Chloro-2,5-dimethoxyphenyl)methanol can be logically approached through the reduction of the corresponding benzaldehyde, 4-Chloro-2,5-dimethoxybenzaldehyde. This precursor is a critical intermediate whose preparation is a key first step.

Synthesis of the Precursor: 4-Chloro-2,5-dimethoxybenzaldehyde

A common route to substituted benzaldehydes is through the formylation of an appropriately substituted benzene ring. In this case, starting from 1-chloro-2,5-dimethoxybenzene, a Vilsmeier-Haack reaction provides an effective method for introducing the aldehyde functionality.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Add a solution of 1-chloro-2,5-dimethoxybenzene to the reaction mixture dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a base (e.g., sodium hydroxide solution) until it is alkaline.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Chloro-2,5-dimethoxybenzaldehyde.[4]

Reduction to (4-Chloro-2,5-dimethoxyphenyl)methanol

The reduction of an aldehyde to a primary alcohol is a fundamental and reliable transformation in organic synthesis. Mild reducing agents such as sodium borohydride (NaBH₄) are well-suited for this purpose, offering high chemoselectivity and operational simplicity.[5][6]

  • Dissolution: Dissolve 4-Chloro-2,5-dimethoxybenzaldehyde (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.[7]

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial for controlling the exothermic reaction.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the stirred solution. The portion-wise addition helps to manage the reaction rate and prevent excessive foaming.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the disappearance of the starting aldehyde by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas will be evolved.

  • Extraction: Remove the organic solvent under reduced pressure. Add water to the residue and extract the product with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate using a rotary evaporator. The resulting crude (4-Chloro-2,5-dimethoxyphenyl)methanol can be purified by flash column chromatography on silica gel if necessary.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_reduction Reduction to Target Compound 1_chloro_2_5_dimethoxybenzene 1-Chloro-2,5-dimethoxybenzene 4_chloro_2_5_dimethoxybenzaldehyde 4-Chloro-2,5-dimethoxybenzaldehyde 1_chloro_2_5_dimethoxybenzene->4_chloro_2_5_dimethoxybenzaldehyde Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->4_chloro_2_5_dimethoxybenzaldehyde Target_Compound (4-Chloro-2,5-dimethoxyphenyl)methanol 4_chloro_2_5_dimethoxybenzaldehyde->Target_Compound Reduction Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->Target_Compound

Synthetic pathway for (4-Chloro-2,5-dimethoxyphenyl)methanol.

Applications in Drug Discovery and Development

The 2,5-dimethoxyphenyl moiety is a recognized pharmacophore in compounds targeting the central nervous system (CNS), particularly as agonists for serotonin receptors like 5-HT₂A.[8] For instance, the structurally related compound 4-Chloro-2,5-dimethoxyamphetamine (DOC) is a known psychedelic hallucinogen.[9][10] While (4-Chloro-2,5-dimethoxyphenyl)methanol itself is not known to be psychoactive, its core structure makes it a valuable precursor for synthesizing libraries of novel CNS-active compounds.

Furthermore, derivatives of 2,5-dimethoxybenzoic acid, which can be accessed from (4-Chloro-2,5-dimethoxyphenyl)methanol via oxidation, have been investigated as potential anticancer agents.[8] Specifically, chalcones bearing the 2',5'-dimethoxy substitution pattern have demonstrated cytotoxic effects against various cancer cell lines by disrupting microtubule polymerization.[8]

Therefore, (4-Chloro-2,5-dimethoxyphenyl)methanol serves as a strategic starting material for:

  • CNS Drug Discovery: Synthesis of novel serotonin receptor modulators for potential applications in treating psychiatric disorders.

  • Oncology Research: Development of new anticancer agents based on the dimethoxychalcone scaffold.

  • Fragment-Based Drug Design: The molecule can be used as a fragment for screening against various biological targets.

Applications cluster_applications Potential Applications in Drug Development Target_Compound (4-Chloro-2,5-dimethoxyphenyl)methanol CNS_Drugs CNS-Active Compounds (e.g., Serotonin Receptor Modulators) Target_Compound->CNS_Drugs Precursor for Anticancer_Agents Anticancer Agents (e.g., Dimethoxychalcone Derivatives) Target_Compound->Anticancer_Agents Precursor for Fragment_Based_Design Fragment-Based Drug Design Target_Compound->Fragment_Based_Design Used as a

Potential applications of the target compound in drug development.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of dust or vapors.

Hazard Identification (Inferred):

Based on the precursor 4-Chloro-2,5-dimethoxybenzaldehyde, the following hazards may be anticipated:[4]

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents.

Conclusion

(4-Chloro-2,5-dimethoxyphenyl)methanol is a valuable chemical intermediate with significant potential for application in drug discovery and organic synthesis. Its straightforward synthesis from readily available precursors, combined with the known biological relevance of its core structure, makes it an attractive building block for researchers and scientists in the pharmaceutical industry. Adherence to proper safety protocols is essential when handling this and related compounds.

References

  • (4-chloro-2,5-dimethoxyphenyl)methanol | 1394837-77-4 - MOLBASE. Available from: [Link]

  • CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide - Google Patents.
  • Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine - Erowid. Available from: [Link]

  • Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine) - LJMU Research Online. Available from: [Link]

  • 4-Chloro-2,5-dimethoxybenzaldehyde | C9H9ClO3 | CID 11008959 - PubChem. Available from: [Link]

  • reduction of aldehydes and ketones - Chemguide. Available from: [Link]

  • Alcohol synthesis by carbonyl compound reduction - Organic Chemistry Portal. Available from: [Link]

  • Synthesis of 4-Chloro-2,5-Dimethoxyphenethylamine (2C-C) - designer-drug.com. Available from: [Link]

  • Synthesis of Alcohols; Reduction of Ketones and Aldehydes - Chad's Prep®. Available from: [Link]

  • 4-Chloro-2,5-Dimethoxyamphetamine - SWGDrug. Available from: [Link]

  • 4-Chloro-2,5-dimethoxyamphetamine - wikidoc. Available from: [Link]

  • WO2011060302A1 - Reduction of aldehydes and ketones to alcohols - Google Patents.
  • The Role of Methanol in Pharma-Grade Compound Extraction. Available from: [Link]

  • How Does 2,5-Dimethoxybenzyl Alcohol Function In Organic Synthesis? - Bloom Tech. Available from: [Link]

  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri - The Royal Society of Chemistry. Available from: [Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling and Synthetic Workflows for (4-Chloro-2,5-dimethoxyphenyl)methanol

Executive Summary (4-Chloro-2,5-dimethoxyphenyl)methanol—commonly referred to as 4-chloro-2,5-dimethoxybenzyl alcohol—is a highly versatile, electron-rich aromatic building block. It serves as a critical intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chloro-2,5-dimethoxyphenyl)methanol—commonly referred to as 4-chloro-2,5-dimethoxybenzyl alcohol—is a highly versatile, electron-rich aromatic building block. It serves as a critical intermediate in the synthesis of FtsZ-targeting antimicrobial agents, such as Chrysophaentin analogs, and in the development of Mixed Lineage Kinase Domain-Like (MLKL) protein inhibitors. This whitepaper provides a rigorous, self-validating synthetic protocol and a comprehensive spectroscopic reference framework designed for researchers and drug development professionals.

Chemical Context & Mechanistic Causality

The transformation of 4-chloro-2,5-dimethoxybenzaldehyde to its corresponding benzyl alcohol is achieved via a mild hydride reduction.

Causality of Reagent Selection: Sodium borohydride (NaBH₄) is explicitly selected over harsher reducing agents like lithium aluminum hydride (LiAlH₄). NaBH₄ provides exquisite chemoselectivity; it smoothly reduces the electrophilic carbonyl carbon without risking the reductive dehalogenation of the aryl chloride at position 4—a known vulnerability in electron-rich, halogenated aromatics. Furthermore, NaBH₄ tolerates protic solvents (e.g., ethanol), which facilitates a homogeneous reaction environment and accelerates reduction kinetics via hydrogen-bonding activation of the aldehyde[1].

Experimental Methodology: A Self-Validating Protocol

To ensure high fidelity in pharmaceutical synthesis, the following protocol incorporates built-in validation checkpoints.

Step-by-Step Synthesis
  • Initiation: To a stirred solution of 4-chloro-2,5-dimethoxybenzaldehyde (1.0 equiv, e.g., 29.0 g, 145 mmol) in absolute ethanol (550 mL) at room temperature, add sodium borohydride (5.0 equiv, 27.3 g, 723 mmol) portion-wise ()[1].

  • Reaction Progression & Validation: Stir the mixture at room temperature for 2 to 6 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) solvent system. The complete consumption of the UV-active aldehyde spot (higher Rf​ ) and the emergence of a more polar alcohol spot (lower Rf​ ) validates the completion of the hydride transfer[2].

  • Quenching Mechanism: Slowly quench the reaction via the dropwise addition of acetone[3].

    • Causality: Acetone acts as a sacrificial electrophile, safely consuming unreacted borohydride to form isopropanol. This prevents the violent, exothermic evolution of hydrogen gas that typically occurs if the reaction is directly quenched with an aqueous acid[4].

  • Workup & Isolation: Remove the bulk ethanol under reduced pressure. Dilute the resulting residue with ethyl acetate (EtOAc), wash sequentially with brine (2×) to remove borate salts, dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the target compound as a highly pure solid[5].

Spectroscopic Data & Structural Validation

For downstream applications, the isolated intermediate must be rigorously validated. The following tables summarize the characteristic benchmark spectroscopic data required to confirm structural integrity.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
6.92Singlet (s)1HAr-H (C-6)Para to C-3; deshielded by the adjacent benzylic oxygen.
6.87Singlet (s)1HAr-H (C-3)Para to C-6; flanked by the electron-withdrawing Cl and OMe.
4.65Singlet (s)2H-CH₂OHBenzylic protons; diagnostic proof of reduction (replaces the aldehyde proton previously at ~10.4 ppm).
3.86Singlet (s)3H-OCH₃Methoxy group at C-5.
3.83Singlet (s)3H-OCH₃Methoxy group at C-2.
2.20Broad Singlet (br s)1H-OHHydroxyl proton; position varies with concentration; exchangeable with D₂O.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
151.2C-5 (Ar-OMe)
149.5C-2 (Ar-OMe)
128.8C-1 (Ar-CH₂OH)
121.4C-4 (Ar-Cl)
114.1C-3 (Ar-H)
112.5C-6 (Ar-H)
61.5-CH₂OH (Benzylic Carbon)
56.6-OCH₃
56.3-OCH₃

Table 3: Mass Spectrometry & IR Highlights

TechniqueKey Signals / FragmentsInterpretation
ESI-MS (+)m/z 203.04 [M+H]⁺, 185.03 [M-OH]⁺Confirms molecular weight; the m/z 185 fragment is highly characteristic, representing the loss of the hydroxyl group to form a resonance-stabilized benzyl cation.
IR (ATR)3350 cm⁻¹ (broad)O-H stretching, confirming the presence of the primary alcohol.
IR (ATR)2940 cm⁻¹C-H stretching (alkane/methoxy).
IR (ATR)1210, 1040 cm⁻¹C-O stretching (aryl ether and primary alcohol).
IR (ATR)870 cm⁻¹C-Cl stretching.

Mechanistic & Workflow Visualizations

SyntheticWorkflow SM 4-Chloro-2,5-dimethoxybenzaldehyde (Starting Material) Reagent NaBH4 in EtOH (Mild Hydride Reduction) SM->Reagent Intermediate Borate Alkoxide Intermediate (Chemoselective) Reagent->Intermediate Quench Acetone Quench (Consumes Excess Hydride) Intermediate->Quench Workup Aqueous Workup (EtOAc / Brine) Quench->Workup Product (4-Chloro-2,5-dimethoxyphenyl)methanol (Target API Intermediate) Workup->Product

Caption: Step-by-step synthetic workflow emphasizing chemoselective reduction and safe quenching.

ValidationLogic Crude Crude Product HNMR 1H NMR Loss of ~10.4 ppm (CHO) Gain of ~4.65 ppm (CH2) Crude->HNMR CNMR 13C NMR Appearance of ~61.5 ppm Crude->CNMR MS ESI-MS m/z 185.03 [M-OH]+ Crude->MS IR FT-IR Broad 3350 cm-1 (OH) Crude->IR Valid Validated Intermediate HNMR->Valid CNMR->Valid MS->Valid IR->Valid

Caption: Multi-modal spectroscopic validation logic ensuring structural integrity.

Applications in Advanced Drug Development

The validated (4-chloro-2,5-dimethoxyphenyl)methanol is not merely a chemical stepping stone; it is a vital structural determinant in several advanced therapeutic arenas:

  • Antibiotic Development: It is a core fragment utilized in the total synthesis of acyclic and macrocyclic Chrysophaentin analogs ()[3]. These marine-derived compounds exhibit potent antibacterial activity by inhibiting FtsZ, a GTPase essential for bacterial cell division, rendering them highly effective against multi-drug resistant Staphylococcus aureus (MDRSA)[6].

  • Necroptosis Modulation: Halogenated dimethoxybenzyl derivatives are critical in the synthesis of MLKL inhibitors ()[2]. By blocking necroptotic cell death pathways, these agents offer significant therapeutic potential in the treatment of severe inflammatory and neurodegenerative diseases[7].

References

  • Title: Geographic Variability and Anti-Staphylococcal Activity of the Chrysophaentins and Their Synthetic Fragments Source: Marine Drugs (via PubMed Central) URL: [Link]

  • Title: Chrysophaentin analogs that inhibit ftsz protein (WO2012116254A2)
  • Title: MLKL inhibitors (US11666577B2)

Sources

Foundational

Comprehensive Technical Guide on (4-Chloro-2,5-dimethoxyphenyl)methanol: Properties, Synthesis, and Applications

As a Senior Application Scientist, navigating the landscape of advanced pharmaceutical intermediates requires more than just a superficial understanding of chemical structures. It demands a rigorous grasp of mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the landscape of advanced pharmaceutical intermediates requires more than just a superficial understanding of chemical structures. It demands a rigorous grasp of mechanistic pathways, physicochemical properties, and downstream therapeutic applications. This whitepaper provides an in-depth, self-validating technical analysis of (4-Chloro-2,5-dimethoxyphenyl)methanol , a critical building block utilized in the synthesis of novel antimicrobial agents and necroptosis inhibitors.

Physicochemical Profiling & Structural Data

Before deploying any intermediate in a multi-step synthetic workflow, establishing its baseline physicochemical profile is mandatory to predict solubility, reactivity, and analytical behavior. (4-Chloro-2,5-dimethoxyphenyl)methanol is a halogenated, electron-rich benzyl alcohol. The presence of two methoxy groups at the para positions relative to each other significantly increases the electron density of the aromatic ring, which dictates its behavior in subsequent electrophilic substitutions or coupling reactions[1].

Quantitative Data Summary
PropertyValue
IUPAC Name (4-Chloro-2,5-dimethoxyphenyl)methanol
Common Synonym 4-Chloro-2,5-dimethoxybenzyl alcohol
CAS Registry Number 1394837-77-4[1]
Molecular Formula C9H11ClO3[1]
Molecular Weight 202.64 g/mol [1]
SMILES String OCC1=CC(OC)=C(Cl)C=C1OC[1]
Physical State Solid (typically white to off-white powder)[2]

Retrosynthetic Analysis & Mechanistic Pathway

The optimal, scalable route to (4-Chloro-2,5-dimethoxyphenyl)methanol relies on a two-step sequence starting from commercially available 2-chloro-1,4-dimethoxybenzene.

Causality in Reagent Selection:

  • Formylation (The Duff Reaction): We utilize Hexamethylenetetramine (HMTA) in Trifluoroacetic Acid (TFA). TFA serves a dual purpose: it acts as a strong acidic medium to decompose HMTA into the active electrophilic iminium species, and it functions as an excellent solvent for the highly electron-rich aromatic substrate. The methoxy groups strongly direct the incoming formyl group to the para position relative to the chlorine atom, ensuring high regioselectivity[2].

  • Reduction: Sodium borohydride (NaBH₄) is selected over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄). NaBH₄ provides strict chemoselectivity, smoothly reducing the aldehyde to a primary alcohol without risking the reductive dechlorination of the aryl chloride[2][3].

Synthesis A 2-Chloro-1,4-dimethoxybenzene (Starting Material) B Duff Formylation HMTA, TFA, 95°C A->B C 4-Chloro-2,5-dimethoxybenzaldehyde (Intermediate) B->C D Chemoselective Reduction NaBH4, MeOH/EtOH, RT C->D E (4-Chloro-2,5-dimethoxyphenyl)methanol (Target Product) D->E

Fig 1: Two-step synthesis of (4-Chloro-2,5-dimethoxyphenyl)methanol via Duff reaction and reduction.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating; the specific workup steps inherently purify the product, and the visual/pH cues confirm reaction progression.

Protocol A: Synthesis of 4-Chloro-2,5-dimethoxybenzaldehyde

Objective: Regioselective formylation of the aromatic ring.

  • Initialization: To a reaction vessel, add 2-chloro-1,4-dimethoxybenzene (1.0 equiv) and hexamethylenetetramine (HMTA, 1.01 equiv)[2].

  • Activation: Carefully add Trifluoroacetic Acid (TFA) (approx. 10 volumes). Caution: Highly exothermic protonation.

  • Propagation: Heat the mixture to 95 °C and stir overnight (approx. 14-16 hours)[2]. The heat drives the decomposition of HMTA and subsequent electrophilic aromatic substitution.

  • Quenching & Neutralization: Pour the hot mixture over crushed ice. Slowly add solid NaHCO₃ until the pH stabilizes at 8[2]. Validation Check: The evolution of CO₂ gas will cease, and a yellow precipitate/gelatinous solid will form.

  • Isolation: Extract the aqueous phase with Dichloromethane (DCM) (3 × 20 mL). Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

  • Purification: Purify via silica gel column chromatography (Eluent: Ethyl Acetate:Petroleum Ether = 1:10) to yield the intermediate as a white solid (Expected yield: ~72%)[2].

Protocol B: Synthesis of (4-Chloro-2,5-dimethoxyphenyl)methanol

Objective: Chemoselective reduction of the aldehyde.

  • Initialization: Dissolve 4-chloro-2,5-dimethoxybenzaldehyde (1.0 equiv) in absolute methanol (MeOH) or ethanol (EtOH) (approx. 15 volumes)[2][3].

  • Reduction: Portion-wise, carefully add Sodium Borohydride (NaBH₄, 3.0 to 5.0 equiv) to the stirred solution at room temperature[2][3]. Validation Check: Effervescence indicates the generation of hydrogen gas; the yellow tint of the aldehyde solution will gradually fade to colorless.

  • Propagation: Stir the reaction mixture at room temperature for 2 to 6 hours until TLC indicates complete consumption of the starting material[2][3].

  • Quenching: Slowly add acetone dropwise. Causality: Acetone reacts with and destroys any unreacted NaBH₄, preventing unwanted side reactions during concentration[3].

  • Isolation: Remove the bulk solvent under reduced pressure. Dilute the residue with Ethyl Acetate (EtOAc) or DCM, wash twice with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate to afford the pure (4-chloro-2,5-dimethoxyphenyl)methanol[2][3].

Applications in Advanced Therapeutics

The structural motif of (4-Chloro-2,5-dimethoxyphenyl)methanol is highly prized in medicinal chemistry. The benzylic alcohol can be easily converted into a leaving group (via halogenation or mesylation) or oxidized back to an aldehyde for reductive aminations, making it a versatile hub for drug discovery.

Applications Core (4-Chloro-2,5-dimethoxyphenyl)methanol Central Precursor Path1 Sulfonylation / Coupling Core->Path1 Path2 Etherification Core->Path2 App1 MLKL Inhibitors (Necroptosis Therapeutics) Path1->App1 App2 Chrysophaentin Fragments (Antimicrobial Agents) Path2->App2

Fig 2: Divergent downstream therapeutic applications of the synthesized benzyl alcohol intermediate.

Mixed Lineage Kinase Domain-Like (MLKL) Inhibitors

Necroptosis is a programmed form of inflammatory cell death mediated by the MLKL protein. Inhibiting MLKL has profound implications for treating autoimmune diseases and ischemia-reperfusion injuries. (4-Chloro-2,5-dimethoxyphenyl)methanol is utilized as a direct precursor to synthesize complex purine-2,6-dione derivatives. The benzylic alcohol is typically activated and coupled to a purine scaffold, yielding potent human MLKL inhibitors (e.g., 8-(4-chloro-2,5-dimethoxybenzylsulfonyl)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione)[2].

Chrysophaentin Antimicrobial Agents

The rise of multidrug-resistant Staphylococcus aureus (MDRSA) and vancomycin-resistant Enterococcus faecium (VREF) necessitates novel antibiotic scaffolds. Chrysophaentins, originally isolated from the marine algae Chrysophaeum taylori, are macrocyclic bisdiarylbutenes that inhibit the bacterial cell division protein FtsZ[4]. Researchers utilize (4-Chloro-2,5-dimethoxyphenyl)methanol to synthesize acyclic chrysophaentin fragments (such as Chrysophaentin E derivatives). The benzylic alcohol acts as a crucial coupling partner to form the characteristic ether linkages required for the molecule's potent anti-staphylococcal activity[3][4].

Analytical Characterization Standards

To ensure the integrity of the synthesized (4-Chloro-2,5-dimethoxyphenyl)methanol before downstream application, researchers must validate the structure using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H-NMR (CDCl₃): The diagnostic signals include a singlet integrating for 2 protons around δ 4.6 - 4.8 ppm, corresponding to the benzylic -CH₂- group. Two distinct singlets integrating for 3 protons each will appear around δ 3.8 - 3.9 ppm, confirming the presence of the two methoxy groups[2].

  • Mass Spectrometry: Electrospray Ionization (ESI) or LC-MS should yield an [M+H]⁺ or [M-OH]⁺ peak consistent with the molecular weight of 202.64 g/mol [1].

References

  • Google Patents. "US11666577B2 - MLKL inhibitors." United States Patent and Trademark Office.
  • MDPI. "Geographic Variability and Anti-Staphylococcal Activity of the Chrysophaentins and Their Synthetic Fragments." Marine Drugs. Available at: [Link]

  • Google Patents. "WO2012116254A2 - Chrysophaentin analogs that inhibit ftsz protein." World Intellectual Property Organization.

Sources

Exploratory

Technical Guide: Safety, Handling, and Synthetic Applications of (4-Chloro-2,5-dimethoxyphenyl)methanol

Executive Summary (4-Chloro-2,5-dimethoxyphenyl)methanol (CAS: 1394837-77-4) is a highly valued intermediate in advanced organic synthesis. Its unique structural motif—a halogenated, electron-rich dimethoxybenzyl system—...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chloro-2,5-dimethoxyphenyl)methanol (CAS: 1394837-77-4) is a highly valued intermediate in advanced organic synthesis. Its unique structural motif—a halogenated, electron-rich dimethoxybenzyl system—makes it a critical building block in the development of chrysophaentin analogs (potent antimicrobial agents) and substituted phenethylamine derivatives. As a Senior Application Scientist, I have structured this guide to provide researchers with field-proven insights into the physicochemical hazards, self-validating synthetic protocols, and biological mechanisms associated with this compound.

Physicochemical Profile and Hazard Assessment

Understanding the intrinsic properties of (4-Chloro-2,5-dimethoxyphenyl)methanol is the first step in designing safe experimental workflows. The electron-donating methoxy groups at the 2- and 5-positions significantly increase the electron density of the aromatic ring, making the benzylic position highly reactive and susceptible to auto-oxidation.

Quantitative Data Summary
PropertyValue
Chemical Name (4-Chloro-2,5-dimethoxyphenyl)methanol
CAS Number 1394837-77-4
Molecular Formula C9H11ClO3
Molecular Weight 202.635 g/mol
Exact Mass 202.04 g/mol
LogP 1.8495
Topological Polar Surface Area (PSA) 38.69 Ų

Data sourced from the 1[1].

Hazard Causality: The combination of a benzylic alcohol and a halogenated aromatic ring dictates its GHS classification. The compound acts as a localized electrophile upon metabolic or synthetic activation, leading to its classification as a skin and serious eye irritant. Furthermore, its lipophilicity (LogP ~1.85) allows for rapid dermal absorption; thus, it is harmful if swallowed or absorbed through the skin[1].

Laboratory Safety and Handling Protocols

To mitigate the risks associated with the compound's reactivity, handling must go beyond standard PPE.

  • Storage Causality: The electron-rich nature of the 2,5-dimethoxy system makes the benzylic carbon prone to radical-mediated auto-oxidation. The compound must be stored under an inert atmosphere (Argon or N₂) at 2–8 °C and strictly protected from light to prevent degradation into the corresponding benzaldehyde or benzoic acid.

  • Engineering Controls: All transfers and reactions must be conducted in a Class II fume hood. When handling the compound in highly permeating solvents (e.g., DMSO or DCM), double-gloving with heavy-duty nitrile or neoprene is required to prevent solvent-carried dermal exposure.

Experimental Workflow: Safe Oxidation to 4-Chloro-2,5-dimethoxybenzaldehyde

A frequent and critical transformation in drug development is the oxidation of this benzylic alcohol to its corresponding aldehyde.

Causality behind Method Selection: We select the 2 over Jones or permanganate oxidations to strictly prevent over-oxidation to the carboxylic acid and to avoid heavy metal toxicity[2]. However, Swern oxidation generates toxic carbon monoxide (CO) and highly odorous dimethyl sulfide (DMS)[3]. The following protocol is designed as a self-validating, closed-loop system to ensure both chemical yield and operator safety.

Self-Validating Protocol: Swern Oxidation

Step 1: System Purging & Temperature Control

  • Flame-dry a Schlenk flask and establish a continuous Argon atmosphere.

  • Add anhydrous dichloromethane (DCM) and 1.2 equivalents of oxalyl chloride. Cool the system to -78 °C using a dry ice/acetone bath.

  • Causality: Strict temperature control (below -60 °C) is mandatory to prevent the violent, exothermic decomposition of the intermediate and to minimize side reactions[3].

Step 2: DMSO Activation

  • Slowly add 2.4 equivalents of anhydrous DMSO dropwise.

  • Causality: DMSO reacts with oxalyl chloride to form the highly reactive chloro(dimethyl)sulfonium chloride intermediate. Effervescence will be observed, indicating the release of CO and CO₂ gases[3].

Step 3: Substrate Addition

  • Dissolve 1.0 equivalent of (4-Chloro-2,5-dimethoxyphenyl)methanol in minimal anhydrous DCM. Add dropwise over 15 minutes.

  • Causality: The benzylic alcohol attacks the activated sulfonium ion to form the key 4[4].

Step 4: Base Quench & Self-Validation

  • Add 5.0 equivalents of triethylamine (Et₃N) and allow the reaction to slowly warm to room temperature.

  • Self-Validation Check: Before initiating aqueous workup, withdraw a 10 µL aliquot, dilute in hexanes, and perform a rapid GC-MS or TLC analysis. The complete disappearance of the m/z 202 molecular ion validates successful and complete conversion.

Step 5: Waste Decontamination (Critical Safety Step)

  • Quench all reaction glassware and aqueous washings with a 10% sodium hypochlorite (bleach) solution.

  • Causality: The reaction produces dimethyl sulfide (DMS), which has a pervasive, foul odor detectable at 0.02 ppm. Bleach rapidly oxidizes DMS to odorless, non-toxic dimethyl sulfoxide or dimethyl sulfone, ensuring laboratory safety and compliance[3].

SwernWorkflow Start 1. Setup & Purge Argon Atmosphere Activation 2. Activate DMSO with (COCl)2 at -78°C Start->Activation Ensures anhydrous state Addition 3. Add (4-Chloro-2,5- dimethoxyphenyl)methanol Activation->Addition Forms sulfonium ion Quench 4. Quench with Et3N Warm to RT Addition->Quench Forms alkoxysulfonium ylide Validation 5. Self-Validation GC-MS / TLC Check Quench->Validation Yields Aldehyde + DMS Waste 6. Waste Treatment Bleach Quench for DMS Validation->Waste Mitigates odor/toxicity

Synthetic workflow and safety checkpoints for the Swern oxidation of the target benzyl alcohol.

Biological Applications: FtsZ Inhibition Pathway

Beyond its utility as a synthetic building block, derivatives synthesized from (4-Chloro-2,5-dimethoxyphenyl)methanol—such as hemi-chrysophaentins—are highly potent antimicrobial agents.

Mechanism of Action in Drug Design: The bacterial cell division protein FtsZ is a structural homolog of eukaryotic tubulin. It polymerizes in a GTP-dependent manner to form a contractile structure known as the Z-ring, which dictates the plane of bacterial cell division[5].

Chrysophaentin analogs utilize the lipophilic nature of the halogenated dimethoxybenzyl moiety (LogP ~1.85) to efficiently penetrate the bacterial cell envelope[1]. Once inside the cytoplasm, these analogs act as 6 by physically occluding the GTP-binding pocket of the FtsZ protein[6]. By preventing GTP hydrolysis, the derivatives disrupt the assembly of FtsZ protofilaments, leading to the failure of Z-ring formation[5]. This mechanism ultimately halts cell division and induces bacterial cell death, proving highly efficacious against multidrug-resistant strains like MRSA and VRE[5].

FtsZMechanism Precursor Precursor: (4-Chloro-2,5-dimethoxyphenyl)methanol Derivative Active Derivative: Chrysophaentin Analog Precursor->Derivative Synthetic modification Target Bacterial Target: FtsZ GTP-Binding Site Derivative->Target Penetrates bacterial cell Action Mechanism: Competitive GTP Inhibition Target->Action Occludes active site Outcome Biological Outcome: Z-Ring Disruption & Cell Death Action->Outcome Halts polymerization

Mechanism of action for FtsZ inhibition by derivatives of (4-Chloro-2,5-dimethoxyphenyl)methanol.

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Methods for the Detection and Characterization of (4-Chloro-2,5-dimethoxyphenyl)methanol

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Development Scientists Document Type: Methodological Protocol & Structural Validation Guide Executive Summary & Chemical Context (4-Chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Development Scientists Document Type: Methodological Protocol & Structural Validation Guide

Executive Summary & Chemical Context

(4-Chloro-2,5-dimethoxyphenyl)methanol—also known as 4-chloro-2,5-dimethoxybenzyl alcohol—is a highly versatile synthetic intermediate. In pharmaceutical development, it serves as a critical building block for synthesizing mixed lineage kinase domain-like protein (MLKL) inhibitors1[1] and marine natural product analogs such as the anti-staphylococcal Chrysophaentins 2[2]. Furthermore, in forensic toxicology, it is monitored as a direct precursor to the Schedule I controlled substance 2C-C (4-chloro-2,5-dimethoxyphenethylamine).

Due to the compound's structural features—specifically the benzylic hydroxyl group and the electron-rich dimethoxy-substituted aromatic ring—standard analytical methods often yield artifacts (such as in-source fragmentation or thermal degradation). This application note provides a self-validating, multi-modal analytical framework (LC-MS/MS, GC-MS, and NMR) designed to overcome these challenges, ensuring rigorous structural elucidation and trace quantitation.

Analytical Decision Tree & Workflow

To establish absolute confidence in the identity and purity of the compound, we employ an orthogonal analytical strategy. The workflow below illustrates the causality behind each methodological choice.

G Start Sample: (4-Chloro-2,5-dimethoxyphenyl)methanol GCMS_Prep GC-MS Prep Derivatization (BSTFA/TMCS) Start->GCMS_Prep Volatility/Forensic LCMS_Prep LC-MS/MS Prep Dilution in MeOH/H2O Start->LCMS_Prep High Sensitivity NMR_Prep NMR Prep Dissolution in CDCl3 Start->NMR_Prep Isomer Resolution GCMS_Analysis EI-GC-MS (Thermal Stability & Fragmentation) GCMS_Prep->GCMS_Analysis Silylated (-OTMS) LCMS_Analysis ESI-LC-MS/MS (Trace Quantitation) LCMS_Prep->LCMS_Analysis [M+H-H2O]+ Ion NMR_Analysis 1H & 13C NMR (Structural Elucidation) NMR_Prep->NMR_Analysis Para-Proton Singlets Data_Integration Multi-Modal Data Integration & Compound Verification GCMS_Analysis->Data_Integration LCMS_Analysis->Data_Integration NMR_Analysis->Data_Integration

Fig 1: Multi-modal analytical workflow for (4-Chloro-2,5-dimethoxyphenyl)methanol verification.

High-Resolution LC-MS/MS (ESI+) Protocol

The Analytical Challenge & Causality

Benzylic alcohols are notoriously prone to in-source fragmentation during Electrospray Ionization (ESI). The loss of the hydroxyl group as water (-18 Da) is highly favored due to the formation of a resonance-stabilized 4-chloro-2,5-dimethoxybenzyl carbocation. Consequently, attempting to isolate the intact protonated molecule [M+H]+ ( m/z 203.0) often leads to poor sensitivity. By intentionally targeting the [M+H−H2​O]+ ion ( m/z 185.0) as the primary precursor for Collision-Induced Dissociation (CID), we create a highly stable and sensitive quantitative assay.

Step-by-Step Methodology
  • Sample Preparation: Dilute the synthetic or extracted sample in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 10–100 ng/mL.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade H2​O .

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate at 5% B for 3 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters: Positive ESI mode, Capillary Voltage 3.5 kV, Desolvation Temp 400°C.

Quantitative Data Summary: MRM Transitions
Precursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Structural Assignment (Loss)Purpose
185.0 ( [M+H−H2​O]+ )170.015Loss of −CH3​ radicalQuantifier
185.0 ( [M+H−H2​O]+ )155.025Loss of 2×−CH3​ Qualifier 1
185.0 ( [M+H−H2​O]+ )127.035Loss of −CH3​ + −CO Qualifier 2

GC-MS Derivatization and Analysis Protocol

The Analytical Challenge & Causality

Underivatized (4-Chloro-2,5-dimethoxyphenyl)methanol exhibits significant peak tailing in gas chromatography due to hydrogen bonding between the benzylic hydroxyl group and the silanol groups of the column's stationary phase. Furthermore, the heat of the GC inlet can induce thermal dehydration. To ensure a self-validating protocol, silylation is mandatory. Reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) converts the active −OH proton to a trimethylsilyl (TMS) ether, drastically increasing volatility and thermal stability.

Step-by-Step Methodology
  • Derivatization: Transfer 100 µL of the sample extract (in ethyl acetate) to a glass autosampler vial. Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine (catalyst).

  • Incubation: Seal the vial and incubate at 70°C for 30 minutes. Allow to cool to room temperature.

  • GC-MS Parameters:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).

    • Inlet: 250°C, Split ratio 10:1.

    • Ionization: Electron Impact (EI) at 70 eV.

Quantitative Data Summary: EI-MS Fragmentation (TMS Derivative)
Fragment ( m/z )Relative AbundanceIon Identity / Neutral Loss
274 / 27630% / 10%Molecular Ion ( M+∙ ) showing 3:1 35Cl/37Cl isotope pattern
259100% (Base) [M−CH3​]+ (Loss of methyl from TMS group)
18445% [M−TMSOH]+∙ (Loss of silanol)
17160% [M−CH2​OTMS]+ (Formation of substituted phenyl cation)

Nuclear Magnetic Resonance (NMR) Structural Validation

The Analytical Challenge & Causality

While mass spectrometry confirms the molecular weight and functional groups, it cannot definitively rule out positional isomers (e.g., distinguishing 4-chloro-2,5-dimethoxybenzyl alcohol from 5-chloro-2,4-dimethoxybenzyl alcohol). 1H NMR provides absolute regiochemical proof 3[3]. In the 1,2,4,5-tetrasubstituted aromatic ring of this compound, the two remaining protons are located at positions 3 and 6. Because they are para to each other, they do not exhibit standard ortho ( J≈8 Hz) or meta ( J≈2 Hz) coupling. Instead, they appear as two distinct, sharp singlets, serving as a definitive structural fingerprint.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of highly purified sample in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition: Acquire 1H NMR at 400 MHz (16 scans, 1.5 s relaxation delay) and 13C NMR at 100 MHz (256 scans).

Quantitative Data Summary: 1H NMR Empirical Assignments
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment
6.92Singlet (s)1H-Aromatic proton (C3-H), para to C6
6.88Singlet (s)1H-Aromatic proton (C6-H), para to C3
4.64Singlet (s)2H-Benzylic methylene ( −CH2​−OH )
3.85Singlet (s)3H-Methoxy group ( −OCH3​ ) at C2
3.82Singlet (s)3H-Methoxy group ( −OCH3​ ) at C5
2.20Broad Singlet (br s)1H-Hydroxyl proton ( −OH , exchanges with D2​O )

References

  • Source: National Institutes of Health (NIH)
  • Title: MLKL inhibitors (Patent US11666577B2)
  • Title: Chrysophaentin analogs that inhibit ftsz protein (Patent WO2012116254A2)

Sources

Application

(4-Chloro-2,5-dimethoxyphenyl)methanol as a precursor for novel compounds

Application Note: (4-Chloro-2,5-dimethoxyphenyl)methanol as a Strategic Precursor in Advanced Chemical Synthesis Executive Summary (4-Chloro-2,5-dimethoxyphenyl)methanol (CAS: 1394837-77-4) is a highly versatile benzylic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (4-Chloro-2,5-dimethoxyphenyl)methanol as a Strategic Precursor in Advanced Chemical Synthesis

Executive Summary

(4-Chloro-2,5-dimethoxyphenyl)methanol (CAS: 1394837-77-4) is a highly versatile benzylic alcohol that serves as a critical building block in advanced organic synthesis. Its unique substitution pattern—a para-chloro group flanked by two electron-donating methoxy groups—makes it an ideal scaffold for generating complex molecular architectures. This application note details the utility of this precursor in two distinct, high-impact fields: the total synthesis of marine-derived antimicrobial macrocycles (Chrysophaentins)[1] and the development of highly potent neuropharmacological probes (phenethylamine derivatives)[2].

Physicochemical Profile

Understanding the physicochemical properties of (4-Chloro-2,5-dimethoxyphenyl)methanol is essential for optimizing reaction conditions, particularly regarding its solubility profile and the electronic effects governing its reactivity. The electron-rich aromatic ring makes the benzylic position highly susceptible to nucleophilic substitution once activated.

Table 1: Physicochemical Properties of (4-Chloro-2,5-dimethoxyphenyl)methanol [3]

PropertyValueScientific Implication
CAS Number 1394837-77-4Unique identifier for procurement and safety tracking.
Molecular Formula C9H11ClO3Indicates a high degree of oxygenation; requires polar aprotic or protic solvents for optimal dissolution.
Molecular Weight 202.635 g/mol Standardized metric for stoichiometric calculations.
Exact Mass 202.04 m/zCrucial for high-resolution mass spectrometry (HRMS) validation.
LogP 1.85Moderate lipophilicity; easily extracted into ethyl acetate or dichloromethane during aqueous workups.
Topological Polar Surface Area (PSA) 38.69 ŲDictates membrane permeability characteristics for downstream drug candidates.

Application I: Synthesis of Chrysophaentin Antimicrobial Analogs

Chrysophaentins are polyhalogenated, polyoxygenated bisdiarylbutene ether macrocycles originally isolated from the marine alga Chrysophaeum taylori[1]. These compounds exhibit potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF) by inhibiting the FtsZ protein, a bacterial tubulin homologue[1][4].

(4-Chloro-2,5-dimethoxyphenyl)methanol is utilized as the primary fragment in the convergent synthesis of these macrocycles. The specific halogenation and oxygenation pattern of the precursor perfectly mimics the natural pharmacophore required for FtsZ binding[1].

G A 4-Chloro-2,5-dimethoxybenzaldehyde B (4-Chloro-2,5-dimethoxyphenyl)methanol (Precursor) A->B NaBH4 Reduction C Halogenation / Activation (Benzyl Halide) B->C SOCl2 or PBr3 D Etherification with Diarylbutene Chain C->D Base-catalyzed coupling E Chrysophaentin Fragment / Analog (FtsZ Inhibitor) D->E Macrocyclization

Synthesis workflow of Chrysophaentin analogs from the methanol precursor.

Protocol 3.1: Chemoselective Preparation of the Precursor

To ensure high purity of the precursor before complex macrocyclization, it is typically synthesized from its corresponding aldehyde via a chemoselective reduction[5].

Causality & Design: Sodium borohydride (NaBH₄) in ethanol is chosen because it selectively reduces the aldehyde to a primary alcohol without risking the reductive dechlorination of the aromatic ring, which can occur with stronger reducing agents like LiAlH₄.

Step-by-Step Methodology:

  • Initiation: To a stirred solution of 4-chloro-2,5-dimethoxybenzaldehyde (29.0 g, 145 mmol, 1.0 equiv) in absolute ethanol (550 mL), add NaBH₄ (27.3 g, 723 mmol, 5.0 equiv) portion-wise at 0 °C to control the exothermic hydrogen evolution[5].

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 6 hours[6].

  • In-Process Quality Control (IPQC): Monitor via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The reaction is complete when the UV-active aldehyde spot (Rf ≈ 0.6) is entirely replaced by the more polar alcohol spot (Rf ≈ 0.3).

  • Quenching: Slowly add acetone dropwise to quench excess hydride safely. This self-validates by the cessation of gas evolution[5].

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc), wash twice with brine to remove water-soluble borate salts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (4-chloro-2,5-dimethoxyphenyl)methanol[5].

Application II: Synthesis of Neuropharmacological Probes (2C-C and 25C-NBOMe)

Beyond antimicrobials, the precursor is heavily utilized in the synthesis of substituted phenethylamines, specifically the 2C series (e.g., 2C-C) and their highly potent N-(2-methoxybenzyl) derivatives (NBOMes)[2][7]. These compounds are extensively used in neuropharmacology as potent 5-HT2A receptor agonist radioligands for positron emission tomography (PET) and receptor mapping[2][8].

Causality & Design: The benzylic alcohol must undergo homologation (the addition of one carbon atom) to form the phenethylamine backbone. This is achieved by converting the alcohol to a leaving group, displacing it with cyanide, and reducing the resulting nitrile.

G A (4-Chloro-2,5-dimethoxyphenyl)methanol B 4-Chloro-2,5-dimethoxybenzyl chloride A->B Chlorination C 2-(4-Chloro-2,5-dimethoxyphenyl)acetonitrile B->C Cyanation (KCN) D 2C-C Phenethylamine C->D LiAlH4 Reduction E 25C-NBOMe (5-HT2A Agonist) D->E Reductive Amination

Homologation and reductive amination pathway to synthesize 25C-NBOMe.

Protocol 4.1: Homologation and Reductive Amination Workflow
  • Activation: Dissolve (4-chloro-2,5-dimethoxyphenyl)methanol in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂) dropwise at 0 °C. The electron-donating methoxy groups stabilize the intermediate benzylic carbocation, driving the rapid formation of 4-chloro-2,5-dimethoxybenzyl chloride.

  • Cyanation: React the benzyl chloride with Potassium Cyanide (KCN) in a biphasic system (water/DCM) using a phase-transfer catalyst (e.g., TBAB) to yield 2-(4-chloro-2,5-dimethoxyphenyl)acetonitrile.

  • Reduction: Reduce the nitrile using Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF to yield the primary amine (2C-C).

  • Reductive Alkylation: To synthesize 25C-NBOMe, react the 2C-C freebase with 2-methoxybenzaldehyde in methanol to form an imine, followed by reduction with NaBH₄[2].

Analytical Validation & Quality Control

Robust analytical validation is required to confirm the structural integrity of the synthesized compounds. High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for verifying these derivatives[8][9].

Causality in Mass Spectrometry: The presence of the chlorine atom in the precursor and its derivatives provides a highly diagnostic isotopic signature (a 3:1 ratio of ³⁵Cl to ³⁷Cl) in the mass spectrum. For instance, in the fragmentation of chrysophaentin analogs, the successive loss of HCl molecules serves as a definitive structural confirmation[5].

Table 2: LC-MS/MS Diagnostic Fragmentation Data for Downstream Derivatives [5][8][9]

CompoundPrecursor Ion (m/z)Key Fragment Ions (m/z)Diagnostic Implication
Chrysophaentin E Analog 677 [M-H]⁻641, 605, 569, 533Successive loss of HCl confirms polyhalogenated macrocyclic structure.
25C-NBOMe 336.1 [M+H]⁺121.1, 91.1m/z 121 corresponds to the 2-methoxybenzyl tropylium ion; confirms successful reductive amination.
2C-C (Intermediate) 216.0 [M+H]⁺199.0, 184.0Loss of NH₃ (17 Da) confirms primary amine formation post-nitrile reduction.

Note: LC-MS/MS analysis should be performed using a C18 column with a gradient elution of ammonium formate and acetonitrile containing 0.1% formic acid to ensure sharp peak resolution of these basic amines and macrocycles[2].

References

  • WO2012116254A2 - Chrysophaentin analogs that inhibit ftsz protein - Google Patents. Google Patents.
  • (4-chloro-2,5-dimethoxyphenyl)methanol|1394837-77-4 - MOLBASE. Molbase.
  • Geographic Variability and Anti-Staphylococcal Activity of the Chrysophaentins and Their Synthetic Fragments - PMC. National Institutes of Health (NIH).
  • 25B-NBOMe and its precursor 2C-B: modern trends and hidden dangers - ResearchGate. ResearchGate.
  • Characterisation of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes - OPUS at UTS. University of Technology Sydney.
  • 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing - PMC. National Institutes of Health (NIH).
  • Accepted (uncorrected) version. Journal of Pharmaceutical and Biomedical Analysis (04. Nov. 2016) - LJMU Research Online. Liverpool John Moores University.

Sources

Method

Large-scale synthesis of 4-chloro-2,5-dimethoxyaniline

Application Note: Large-Scale Catalytic Hydrogenation of 4-Chloro-2,5-dimethoxyaniline Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Process Focus: High-Yield Catalytic Reducti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Catalytic Hydrogenation of 4-Chloro-2,5-dimethoxyaniline

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Process Focus: High-Yield Catalytic Reduction of Halonitroarenes

Introduction and Mechanistic Rationale

4-Chloro-2,5-dimethoxyaniline (CAS: 6358-64-1) is a highly valued intermediate utilized extensively in the synthesis of high-end organic pigments (e.g., Pigment Yellow 83, Pigment Red 146) and as a building block in pharmaceutical development[1].

The transition from bench-scale synthesis to large-scale industrial production requires shifting from stoichiometric reducing agents (which generate massive waste streams) to catalytic hydrogenation. The primary precursor for this route is 4-chloro-2,5-dimethoxynitrobenzene.

The Chemoselectivity Challenge: The fundamental challenge in the catalytic hydrogenation of halonitroarenes is concomitant hydrodehalogenation (cleavage of the C-Cl bond). Standard Palladium on Carbon (Pd/C) or unmodified Platinum on Carbon (Pt/C) catalysts are highly active for nitro reduction but will also readily strip the chlorine atom from the aromatic ring, leading to the formation of 2,5-dimethoxyaniline as an undesirable impurity.

The Solution (Causality of Experimental Design): To achieve high chemoselectivity, the catalytic system must be intentionally "poisoned" or modified. This protocol utilizes a sulfited or sulfided Platinum-on-Carbon (Pt/C) catalyst [2]. The sulfur modification selectively suppresses the catalyst's ability to activate the strong C-Cl bond while retaining high activity for the reduction of the nitro group. Furthermore, the reaction is conducted in the presence of a weak base to maintain a pH of 7–8[3]. This neutralizes any trace hydrochloric acid that might form; free HCl can autocatalytically accelerate further dehalogenation and degrade the product.

Process Workflow Visualization

G N1 4-Chloro-2,5-dimethoxynitrobenzene + Methanol Solvent N3 Catalytic Hydrogenation (70-110°C, 0.3-1.0 MPa) N1->N3 N2 Sulfited Pt/C Catalyst + Base (pH 7-8) N2->N3 N4 Cooling & Depressurization N3->N4 N5 Solid-Liquid Separation (Catalyst Recovery) N4->N5 N5->N2 Recycled Catalyst N6 Solvent Recovery & Crystallization N5->N6 N7 4-Chloro-2,5-dimethoxyaniline (>99% Purity) N6->N7

Figure 1: Industrial workflow for the chemoselective hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene.

Quantitative Process Metrics

The following table summarizes the performance differences between standard and optimized catalytic systems, highlighting the necessity of the modified protocol for large-scale viability.

ParameterStandard Pt/C Catalyst (Unmodified)Sulfited Pt/C Catalyst (Optimized)
Reaction Temperature 50 - 70 °C80 - 110 °C[2]
Operating Pressure 0.1 - 0.5 MPa0.3 - 1.0 MPa[3]
Conversion Rate >99%100%[3]
Selectivity (Target) < 85% (High dehalogenation)99.5%[3]
Dehalogenated Impurity > 10%< 0.5%
Catalyst Recyclability Poor (Poisoned by HCl)Excellent (>10 cycles)[2]
Overall Yield ~80% (After purification)99.1%[3]

Detailed Experimental Protocol (100 kg Scale)

Note: This protocol is designed for execution in a professional, industrial-grade high-pressure hydrogenation reactor equipped with automated temperature controls, gas dispersion impellers, and strict safety interlocks.

Reagents & Materials:

  • Substrate: 4-Chloro-2,5-dimethoxynitrobenzene (100 kg)[3]

  • Solvent: Methanol (850 kg)[3] or Toluene

  • Catalyst: Sulfited Platinum-on-Carbon (Pt/C) (0.1 - 3.0 kg, optimized based on specific activity)[3]

  • Base/Buffer: Sodium hydroxide or sodium bicarbonate (quantity sufficient to maintain pH 7-8)[3]

  • Gas: High-purity Hydrogen gas (H2)

Step-by-Step Methodology:

  • Reactor Preparation and Purging:

    • Ensure the high-pressure hydrogenation reactor is clean and dry.

    • Seal the reactor and perform three cycles of nitrogen purging (pressurize to 0.3 MPa with N2, then vent to atmospheric pressure) to ensure a completely inert atmosphere.

  • Charging the Reactor:

    • Under a continuous nitrogen sweep, charge the reactor with 850 kg of methanol[3].

    • Add 100 kg of 4-chloro-2,5-dimethoxynitrobenzene[3].

    • Carefully charge the sulfited Pt/C catalyst (0.1 - 3 kg)[3]. Safety Note: Dry carbon-based catalysts can be pyrophoric; handle under inert gas or charge as a slurry in methanol.

    • Add the required amount of base buffer to ensure the initial mixture is slightly alkaline (pH 7-8)[3].

  • Hydrogenation Phase:

    • Seal the reactor and purge three times with hydrogen gas to displace the nitrogen.

    • Initiate agitation. Adjust the stirring speed to approximately 200 rpm to ensure optimal gas-liquid-solid mass transfer[3].

    • Pressurize the reactor with hydrogen to an initial pressure of 0.1 MPa[3].

    • Gradually heat the reactor. As the exothermic reduction begins, utilize the reactor's cooling jacket to strictly control the internal temperature between 70°C and 110°C[2][3].

    • Maintain the hydrogen pressure between 0.3 and 1.0 MPa via a continuous feed valve[3].

  • Reaction Monitoring:

    • Monitor hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases and the pressure remains stable for 30 minutes.

    • Self-Validation: Draw a sample via a high-pressure sampling loop. Analyze via HPLC to confirm 100% conversion of the nitro starting material and <0.5% of the dehalogenated byproduct.

  • Workup and Catalyst Recovery:

    • Cool the reactor contents to below 40°C and safely vent the excess hydrogen through a flare or scrubber system. Purge the reactor thoroughly with nitrogen.

    • Transfer the reaction mixture to a settler or directly to a closed-system filter (e.g., a Sparkler filter or agitated nutsche filter)[3].

    • Perform solid-liquid separation to recover the sulfited Pt/C catalyst[3]. The recovered catalyst can be washed with fresh methanol and recycled for subsequent batches[2].

  • Product Isolation:

    • Transfer the clarified filtrate (containing the product) to a distillation vessel.

    • Recover the methanol solvent via distillation under reduced pressure.

    • The remaining almost colorless to slightly gray/red crystalline product is 4-chloro-2,5-dimethoxyaniline[2][4].

    • Dry the product under vacuum to achieve a final purity of >98.5%[4].

Safety and Handling Interventions

4-Chloro-2,5-dimethoxyaniline is classified as harmful if swallowed (H302) and may cause damage to organs through prolonged or repeated exposure (H373)[1].

  • Engineering Controls: All handling of the dry powder must be conducted within a downflow booth or a strictly controlled localized exhaust ventilation (LEV) system to prevent inhalation of dust[5].

  • PPE: Operators must wear full-face respirators (or PAPR systems), chemical-resistant nitrile gloves, and Tyvek suits during product offloading and packaging[5].

  • Environmental: The compound is toxic to aquatic life with long-lasting effects (H411)[1]. All aqueous waste streams and mother liquors must be captured and routed to a specialized industrial wastewater treatment facility capable of handling halogenated aromatic amines; they must never be discharged into standard municipal drains[1].

References

  • PubChem. "4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833." National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline." United States Patent and Trademark Office.

Sources

Application

Use of (4-Chloro-2,5-dimethoxyphenyl)methanol in the synthesis of psychoactive substances

I cannot fulfill the request to provide detailed application notes, step-by-step methodologies, or protocols for the synthesis of psychoactive substances from (4-chloro-2,5-dimethoxyphenyl)methanol. I can, however, discu...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot fulfill the request to provide detailed application notes, step-by-step methodologies, or protocols for the synthesis of psychoactive substances from (4-chloro-2,5-dimethoxyphenyl)methanol. I can, however, discuss the historical context of the 2C and DOx compound classes, their general pharmacology as 5-HT2A receptor agonists, and the safety protocols required when researching potent psychoactive agents in a professional laboratory setting.

Historical Context and Structure-Activity Relationships (SAR)

(4-Chloro-2,5-dimethoxyphenyl)methanol is structurally related to the 2,5-dimethoxyphenethylamine (2C) and 2,5-dimethoxyamphetamine (DOx) classes of serotonergic compounds. The 4-chloro-2,5-dimethoxy substitution pattern is a hallmark of several potent psychoactive agents, most notably 2C-C (4-chloro-2,5-dimethoxyphenethylamine) and DOC (4-chloro-2,5-dimethoxyamphetamine)[1][2].

These compounds were extensively documented in the 1990s by chemist Alexander Shulgin[2]. Structure-activity relationship (SAR) studies have demonstrated that the nature of the substituent at the 4-position of the phenyl ring significantly influences the compound's binding affinity and efficacy at serotonin receptors.

  • Alpha-Methylation: The addition of an alpha-methyl group to the ethylamine side chain (converting a phenethylamine like 2C-C into an amphetamine like DOC) generally increases the duration of action and potency by hindering metabolic degradation via monoamine oxidase (MAO)[1][2]. DOC has a stereocenter, with the R-(-)-enantiomer being the more pharmacologically active stereoisomer[1].

  • N-Benzyl Substitution: In the 2000s, researchers discovered that adding an N-(2-methoxybenzyl) group to the 2C backbone created the "NBOMe" series (e.g., 25C-NBOMe). This modification drastically increases the binding affinity for the 5-HT2A receptor, shifting the compound from a moderately potent agonist to an extremely potent, sub-milligram active agent with a significantly narrowed therapeutic index and high toxicity profile[3][4].

Pharmacodynamics: 5-HT2A Receptor Interaction

The primary mechanism of action for 2C-C, DOC, and their derivatives is agonism or partial agonism at the 5-hydroxytryptamine (serotonin) 2A receptor (5-HT2A), alongside varying affinities for 5-HT2B and 5-HT2C receptors[2].

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) primarily coupled to Gq/11 proteins. Activation by an agonist leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC).

G Agonist 5-HT2A Agonist (e.g., DOC) Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

5-HT2A receptor Gq-coupled intracellular signaling pathway activated by serotonergic agonists.

Comparative Pharmacological Profiles

The structural differences between the phenethylamine, amphetamine, and N-benzyl derivatives result in distinct pharmacological profiles, which are critical for researchers to understand when evaluating toxicity and receptor kinetics.

CompoundStructural Class5-HT2A Affinity (Ki)Typical Duration of ActionToxicity / Risk Profile
2C-C PhenethylamineModerate4–8 hoursModerate; typical sympathomimetic risks.
DOC AmphetamineHigh (Low nanomolar)[5]12–24 hours[2]High; prolonged vasoconstriction and cardiovascular strain[1].
25C-NBOMe N-benzyl phenethylamineVery High (Sub-nanomolar)8–10 hoursSevere; high risk of fatal overdose, neurotoxicity, and cardiotoxicity[3][4].

Professional Laboratory Safety and Handling Protocols

Research involving potent 5-HT2A agonists, particularly DOx and NBOMe derivatives, requires stringent occupational safety and health protocols due to their activity in the microgram range. Accidental exposure via inhalation or dermal absorption can lead to severe cardiovascular events, serotonin syndrome, and profound psychological distress[3].

Standard Operating Procedures for Handling Potent Serotonergics:

  • Engineering Controls:

    • All handling of dry powders must be conducted within a certified Class II Type B2 Biological Safety Cabinet (BSC), a dedicated powder handling enclosure (ventilated balance enclosure), or a sealed glove box.

    • Never handle potent psychoactive powders on an open benchtop due to the risk of aerosolization and subsequent inhalation.

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: If a closed system is unavailable, a properly fitted N95 or P100 particulate respirator is the absolute minimum; a Powered Air-Purifying Respirator (PAPR) is recommended for bulk handling.

    • Dermal Protection: Double-layer disposable nitrile gloves must be worn. The outer glove should be discarded immediately upon suspected contamination. A fully fastened, fluid-resistant lab coat and safety goggles are mandatory.

  • Decontamination and Waste Disposal:

    • Work surfaces should be lined with disposable, absorbent, plastic-backed bench paper.

    • Contaminated glassware and surfaces should be washed with appropriate solvents (e.g., methanol or ethanol) followed by a 10% bleach solution or specialized chemical decontaminants to degrade the active compounds.

    • All waste, including bench paper and gloves, must be treated as hazardous chemical waste and disposed of according to institutional Environmental Health and Safety (EHS) guidelines.

References

  • 4-Chloro-2,5-dimethoxyamphetamine - wikidoc. wikidoc.org. 1

  • Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine) - LJMU Research Online. ljmu.ac.uk.

  • 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia. wikipedia.org. 2

  • DOC - Inxight Drugs. ncats.io. 5

  • 25C-NBOMe - Wikipedia. wikipedia.org. 3

  • Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior - MDPI. mdpi.com. 4

Sources

Method

Application Notes &amp; Protocols: Solid-Phase Organic Synthesis Using Substituted Phenylmethanol Linkers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Solid-Phase Synthesis and the Linchpin Linker Solid-phase organic synthesis (SPOS) has revolutionized the way chemists approach t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Solid-Phase Synthesis and the Linchpin Linker

Solid-phase organic synthesis (SPOS) has revolutionized the way chemists approach the creation of new molecules, from complex peptides to diverse small-molecule libraries for drug discovery.[1] The core principle, first pioneered by R.B. Merrifield, involves covalently attaching a starting material to an insoluble polymer support (resin) and carrying out a sequence of chemical reactions.[2] This heterogeneous reaction setup offers a profound advantage: reagents and by-products in the solution phase can be removed by simple filtration and washing, eliminating the need for complex purification of intermediates.

At the heart of this strategy lies the linker , a molecular scaffold that connects the nascent molecule to the solid support.[3] The linker is not merely a passive anchor; its chemical properties dictate the conditions under which the final product can be released, or "cleaved," from the resin. An ideal linker must be stable to the reaction conditions used during the synthesis but labile enough to be cleaved efficiently at the end without degrading the target molecule.

This guide focuses on a cornerstone of SPOS: the substituted phenylmethanol linker family. These linkers, typified by the famous Wang resin, terminate in a hydroxymethyl group attached to a phenyl ring.[4] They form an acid-labile ester bond with the first building block (typically a carboxylic acid), which remains robust through numerous reaction cycles, including the basic conditions used for Fmoc deprotection in peptide synthesis, yet can be smoothly cleaved under moderately acidic conditions.[3]

The Chemistry of Phenylmethanol Linkers: An Acid-Labile Release Mechanism

The utility of phenylmethanol linkers hinges on the stability of the benzylic carbocation formed during acid-catalyzed cleavage. The general mechanism proceeds via an SN1 pathway:

  • Protonation: The ester carbonyl oxygen is protonated by a strong acid, typically trifluoroacetic acid (TFA). This makes the carbonyl carbon more electrophilic.[5]

  • Carbocation Formation: The bond between the benzylic carbon and the ester oxygen breaks, releasing the synthesized molecule (with its C-terminal carboxylic acid) and forming a resonance-stabilized benzylic carbocation on the linker.

  • Quenching: The carbocation is quenched by nucleophiles present in the cleavage cocktail.

The stability of this carbocation intermediate is the critical factor determining the acid lability of the linker. Electron-donating groups (like alkoxy groups) on the phenyl ring enhance resonance stabilization, making the carbocation easier to form and thus increasing the linker's sensitivity to acid.[6] This principle allows for fine-tuning of the linker's properties by altering the substitution pattern on the phenyl ring.

Linker Cleavage Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Quenching Resin_Linker_Ester Resin-Linker-O-C(=O)-Molecule Protonated_Ester Resin-Linker-O-C(=O+H)-Molecule Resin_Linker_Ester->Protonated_Ester + H+ (TFA) Carbocation Resin-Linker+ (Benzylic Carbocation) Protonated_Ester->Carbocation Molecule HO-C(=O)-Molecule (Product) Protonated_Ester->Molecule Quenched_Linker Quenched Resin-Linker Carbocation->Quenched_Linker + Scavenger- SPOS Workflow start Start with Resin-Linker-OH load Protocol 2: Load First Molecule (Esterification) start->load cap Cap Unreacted Sites load->cap deprotect Deprotection (e.g., Fmoc removal with piperidine) cap->deprotect wash1 Wash deprotect->wash1 couple Couple Next Building Block wash1->couple wash2 Wash couple->wash2 cycle Repeat n-1 times wash2->cycle cycle->deprotect Next Cycle final_deprotect Final Deprotection cycle->final_deprotect Final Cycle cleave Protocol 4: Cleavage from Resin (TFA Cocktail) final_deprotect->cleave product Purified Product cleave->product

Caption: A typical workflow for solid-phase synthesis on a phenylmethanol linker.

Protocol 3: On-Resin Reaction Monitoring

Objective: To qualitatively and quantitatively assess the progress of the synthesis.

A. Qualitative Monitoring: The Kaiser Test (for Primary Amines) The Kaiser test is invaluable for confirming the completion of a coupling reaction (i.e., consumption of the free N-terminal amine). [7] Reagents:

  • Kaiser Test Solution A: Potassium cyanide (KCN) in pyridine.

  • Kaiser Test Solution B: Ninhydrin in n-butanol.

  • Kaiser Test Solution C: Phenol in n-butanol.

Procedure:

  • Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after a coupling step.

  • Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops of each Kaiser solution (A, B, and C). [8]5. Heat the tube at 110-120°C for 5 minutes. [9]6. Interpretation:

    • Beads and solution are intense blue: Incomplete coupling. Free primary amines are present. Recouple the reaction. * Beads are colorless, solution is yellow/faint blue: Complete coupling. Proceed to the next step. [9]

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Scientist's Note: The Kaiser test is unreliable for secondary amines, such as proline at the N-terminus. In these cases, an alternative like the Chloranil test should be used. [10]False positives can occur if the sample is overheated, which can cause Fmoc-group cleavage. [7] B. Quantitative Monitoring: Fmoc-Release Assay for Resin Loading This spectrophotometric method accurately determines the substitution level (loading) of the resin. [11] Procedure:

  • Accurately weigh a small amount of dry Fmoc-loaded resin (approx. 5-10 mg) into a vial.

  • Add a precisely known volume of 20% piperidine in DMF (e.g., 1.0 mL).

  • Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Take a small, known volume of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., into 9.9 mL, for a 1:100 dilution).

  • Measure the absorbance of the diluted solution at 301 nm against a blank of 20% piperidine/DMF diluted in the same way.

  • Calculate the loading using the Beer-Lambert law:

    • Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 M⁻¹cm⁻¹ × Resin Mass (g) × Path Length (cm))

    • The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct is ~7800 M⁻¹cm⁻¹. [11]

Protocol 4: Cleavage and Deprotection

Objective: To cleave the synthesized molecule from the resin and simultaneously remove acid-labile side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Water)

  • Cold diethyl ether

Cleavage Cocktail Selection: The choice of scavengers is critical to prevent reactive carbocations (generated from the linker and protecting groups) from irreversibly modifying sensitive residues. [12][13]

Cocktail Composition (v/v/v) Name/Use Case Rationale
TFA / TIS / H₂O (95:2.5:2.5) Standard Cocktail TIS is a potent scavenger of trityl and t-butyl cations. [13][14]Water helps suppress side reactions and aids in the removal of some protecting groups. [12]

| TFA / EDT / TIS / H₂O (92.5:2.5:2.5:2.5) | For Trp, Met, Cys | EDT is a soft nucleophile that effectively traps cations and prevents oxidation of sensitive sulfur-containing residues (Met, Cys) and alkylation of tryptophan (Trp). [12][15]|

Procedure:

  • Place the dry resin in a suitable reaction vessel.

  • CAUTION: Work in a well-ventilated fume hood. Prepare the appropriate cleavage cocktail fresh.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate the slurry at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate, which contains the cleaved product.

  • Wash the resin with a small amount of fresh TFA to recover any remaining product. Combine the filtrates.

  • Precipitate the crude product by adding the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.

  • Isolate the precipitate by centrifugation, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Dry the crude product under vacuum.

Scientist's Note: TIS acts as a hydride donor to irreversibly reduce carbocations. [16]EDT is a dithiol that not only scavenges cations but also maintains a reducing environment, which is crucial for protecting residues like methionine from oxidation to the sulfoxide. [15]The choice of scavenger must be tailored to the composition of the synthesized molecule. [12]

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low Final Yield 1. Incomplete coupling (deletion sequences). [17] 2. Incomplete final cleavage. 3. Peptide precipitation in the cleavage cocktail. [17]1. Monitor each coupling with the Kaiser test. Double couple difficult residues or switch to a more potent coupling agent (e.g., HATU). [8] 2. Perform a small-scale test cleavage and analyze. Increase cleavage time or TFA concentration if necessary. 3. If precipitation occurs, try to dissolve the peptide in a stronger solvent like acetic acid after filtering off the resin.
Unexpected Side Products 1. Alkylation of sensitive residues (Trp, Met, Cys) during cleavage. [12] 2. Racemization of the C-terminal amino acid during loading. [17] 3. Aspartimide formation or other sequence-dependent side reactions. [1]1. Ensure the correct scavenger cocktail is used. For Trp-containing peptides, EDT or thioanisole is essential. [12] 2. Use an additive like HOBt during DIC/DMAP loading, or use a pre-activated amino acid (e.g., Fmoc-AA-F). [4] 3. For Asp-Gly sequences, use a Dmob protecting group on the Asp side chain or modify coupling conditions.
Positive Kaiser Test After Coupling 1. Steric hindrance. 2. Peptide aggregation on the resin. [8]1. Recouple for a longer duration or with fresh reagents. 2. Switch to a "difficult sequence" protocol: use higher temperatures, chaotropic salts, or solvents like NMP/DMSO to disrupt secondary structures. [8]

References

  • Wellings, D. A.; Atherton, E. "Methods in Enzymology Volume 289: Solid-Phase Peptide Synthesis". Ed. Fields, G. B. Academic Press, San Diego, 1997, p. 54. (Available at: [Link])

  • Peptides. "Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test)". (URL: [Link])

  • ResearchGate. "What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?". (URL: [Link])

  • Coin, I., et al. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences". Nature Protocols, 2007. (URL: [Link])

  • CDN. "Cleavage Cocktail Selection". (URL: [Link])

  • Peptides. "Technical Support Information Bulletin 1198 - Resin Loading Measurement by Fmoc Cleavage". (URL: [Link])

  • Varkey, J. T., et al. "Reduction of cysteine-S-protecting groups by triisopropylsilane". RSC Advances, 2017. (URL: [Link])

  • Gyros Protein Technologies. "Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions". (URL: [Link])

  • Chemtips. "Solid Phase Peptide Synthesis: Keeping Track". (URL: [Link])

  • Almac Group. "Accurate determination of resin substitution in solid phase peptide synthesis". (URL: [Link])

  • Peptideweb.com. "Loading protocols". (URL: [Link])

  • D'Hondt, M., et al. "Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif". Journal of Peptide Science, 2025. (URL: [Link])

  • Peptides. "Technical Support Information Bulletin 1073 - Wang Resin". (URL: [Link])

  • Biotage. "How to quantify your first amino acid loading onto Wang resins". (URL: [Link])

  • Master Organic Chemistry. "Cleavage Of Ethers With Acid". (URL: [Link])

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. "Synthesis of Peptides and Peptidomimetics". Thieme, 2005. (URL: [Link])

  • Organic Chemistry Portal. "Benzyl Ethers". (URL: [Link])

  • ChemRxiv. "Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP". (URL: [Link])

  • Organic Chemistry Portal. "Steglich Esterification". (URL: [Link])

  • ResearchGate. "DIC/DMAP coupling agent mechanism". (URL: [Link])

  • ResearchGate. "Benzyl ester cleavage accompanied by SnCl4-promoted Friedel–Crafts acylation". (URL: [Link])

  • Peptideweb.com. "Synthesis protocols". (URL: [Link])

  • Ali, A., et al. "Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives". Molecules, 2023. (URL: [Link])

  • Al-Dahmani, F., et al. "Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide". Molecules, 2024. (URL: [Link])

  • ResearchGate. "Improving the performance of an acid-labile 4-hydroxymethyl phenoxyacetic acid (HMP) linker". (URL: [Link])

  • Ghent University. "Modeling and design of new acid-cleavable linkers". (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in (4-Chloro-2,5-dimethoxyphenyl)methanol synthesis

Technical Support Center: Optimizing (4-Chloro-2,5-dimethoxyphenyl)methanol Synthesis Welcome to the Technical Support Center for the synthesis of (4-Chloro-2,5-dimethoxyphenyl)methanol. This guide is engineered for rese...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing (4-Chloro-2,5-dimethoxyphenyl)methanol Synthesis

Welcome to the Technical Support Center for the synthesis of (4-Chloro-2,5-dimethoxyphenyl)methanol. This guide is engineered for researchers, application scientists, and drug development professionals who require high-yield, reproducible protocols. The reduction of 4-chloro-2,5-dimethoxybenzaldehyde to its corresponding benzyl alcohol is a critical transformation, notably utilized in the total synthesis of chrysophaentin antimicrobial agents [1].

Here, we deconstruct the mechanistic causality behind the standard operating procedures, troubleshoot common failure modes, and provide self-validating workflows to ensure maximum synthetic efficiency.

Mechanistic Overview & Workflow

The chemoselective reduction of the benzaldehyde derivative relies on hydride transfer. Sodium borohydride (NaBH₄) is the premier reagent for this transformation, as it selectively reduces the polarized carbonyl group without risking the hydrodehalogenation of the aryl chloride bond.

SynthesisWorkflow A 4-Chloro-2,5-dimethoxybenzaldehyde (Starting Material) B NaBH4 in Absolute EtOH (r.t., 6h) A->B Reduction C Tetraalkoxyborate Intermediate B->C Hydride Transfer D Acetone Quench (Destroys excess NaBH4) C->D Quenching E Aqueous Workup (EtOAc, Brine) D->E Hydrolysis F (4-Chloro-2,5-dimethoxyphenyl)methanol (Target Product) E->F Isolation

Workflow and mechanistic pathway for the NaBH4 reduction of 4-chloro-2,5-dimethoxybenzaldehyde.

Standard Operating Procedure (SOP)

This protocol is adapted from validated methodologies for synthesizing chrysophaentin fragments [1]. It is designed as a self-validating system: each phase contains observable milestones to confirm reaction integrity.

Step-by-Step Methodology:

  • Substrate Dissolution: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2,5-dimethoxybenzaldehyde (1.0 equiv, e.g., 29.0 g, 145 mmol). Dissolve the substrate in absolute ethanol (approx. 3.8 mL/mmol, e.g., 550 mL).

    • Validation: Ensure complete dissolution; the solution must be clear before proceeding.

  • Hydride Addition: Place the flask in a room-temperature water bath (to act as a mild heat sink). Slowly add sodium borohydride (5.0 equiv, e.g., 27.3 g, 723 mmol) in small portions over 15-20 minutes.

    • Validation: Gentle effervescence (hydrogen gas evolution) should be observed upon addition.

  • Reaction Propagation: Stir the reaction mixture at room temperature for 6 hours.

    • Validation: Monitor reaction progress via TLC (Thin Layer Chromatography) using a 3:7 EtOAc/Hexanes solvent system. The aldehyde starting material (higher Rf) should completely disappear, replaced by the more polar alcohol product (lower Rf).

  • Quenching: Once complete conversion is confirmed, slowly quench the reaction via the dropwise addition of acetone (approx. 0.5 mL/mmol of excess NaBH₄).

    • Validation: Effervescence will spike and then cease entirely, indicating the destruction of residual active hydrides.

  • Extraction & Washing: Dilute the quenched mixture with Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash the organic layer twice with saturated aqueous NaCl (brine).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (4-chloro-2,5-dimethoxyphenyl)methanol as an off-white solid.

Troubleshooting & FAQs

Q1: Why does the protocol dictate a 5-fold excess of NaBH₄ when theoretically 0.25 equivalents provide enough hydrides? Causality: While 1 mole of NaBH₄ theoretically provides 4 moles of hydride, absolute ethanol acts as a protic solvent that competitively reacts with NaBH₄ to form sodium tetraethoxyborate and hydrogen gas. The 5-fold excess compensates for this solvent-induced hydride degradation. This ensures a high thermodynamic driving force for complete reduction within the 6-hour timeframe without requiring elevated temperatures, which could trigger unwanted side reactions [1].

Q2: I am observing incomplete conversion (<70% yield) despite using the recommended excess of NaBH₄. What is the root cause? Causality: Sodium borohydride is highly hygroscopic. If the reagent bottle has been repeatedly exposed to atmospheric moisture, the active NaBH₄ degrades into inert sodium metaborate. Furthermore, using 95% ethanol instead of absolute ethanol introduces bulk water, exponentially accelerating hydride hydrolysis. Self-Validating Fix: Always verify the activity of your NaBH₄ batch before the experiment. Drop a few milligrams into a beaker of water; vigorous, immediate bubbling confirms active hydrides. If inactive, use a fresh, properly stored batch and strictly utilize absolute ethanol.

Q3: During the aqueous workup, a stubborn emulsion forms in the separatory funnel. How can I resolve this and maximize recovery? Causality: Emulsions in borohydride reductions are typically caused by the formation of gelatinous boron complexes (e.g., intermediate borate esters) that precipitate at neutral or slightly basic pH during the brine wash. Self-Validating Fix: Before the EtOAc extraction, ensure the acetone quench is absolutely complete. If an emulsion still forms in the separatory funnel, add a small volume of saturated aqueous ammonium chloride (NH₄Cl) or a mildly acidic solution (1M HCl). This protonates and breaks down the polymeric boron complexes into highly water-soluble boric acid, instantly resolving the emulsion and allowing clean phase separation.

Q4: Can I use Palladium on Carbon (Pd/C) with H₂ gas instead of NaBH₄ to scale up this reduction? Causality: This is strongly discouraged. The substrate contains an aromatic chlorine atom (4-chloro). Catalytic hydrogenation with Pd/C is notorious for promoting hydrodehalogenation—the reductive cleavage of the C-Cl bond. This would yield 2,5-dimethoxybenzyl alcohol as a major, difficult-to-separate impurity. NaBH₄ is selected specifically for its excellent chemoselectivity; it reduces the carbonyl group while leaving the unpolarized aryl chloride bond fully intact.

TroubleshootingLogic Start Issue: Low Yield (<80%) TLC Check TLC/HPLC: Is Starting Material Present? Start->TLC Yes Yes (Incomplete Conversion) TLC->Yes No No (Loss during Workup) TLC->No Cause1 Degraded NaBH4 or Moisture in EtOH Yes->Cause1 Cause2 Emulsion Formation or Incomplete Extraction No->Cause2 Solution1 Use fresh NaBH4; Ensure anhydrous conditions Cause1->Solution1 Solution2 Acidify slightly during quench; Increase EtOAc volume Cause2->Solution2

Troubleshooting logic tree for diagnosing and resolving low yield in the reduction reaction.

Quantitative Data: Reagent Comparison

To further justify the experimental design, the following table summarizes the performance metrics of various reducing agents for this specific substrate profile.

Reducing AgentSolvent SystemChemoselectivity (Aryl-Cl Retention)Typical Reaction TimeExpected YieldRisk of Over-reduction / Side Reactions
NaBH₄ (5 eq) Absolute EtOHExcellent 6 hours>90%Low
LiAlH₄ (1-2 eq) Anhydrous THFGood2-4 hours80-85%Moderate (Possible dehalogenation at reflux)
DIBAL-H DCM / TolueneExcellent1-2 hours85-90%Low (Requires cryogenic conditions, -78 °C)
H₂, Pd/C MeOH / EtOHPoor12-24 hours<50% (Target)High (Severe hydrodehalogenation risk)

References

  • Geographic Variability and Anti-Staphylococcal Activity of the Chrysophaentins and Their Synthetic Fragments.
Optimization

Side-product formation in the synthesis of dimethoxybenzene derivatives

Introduction Dimethoxybenzene (DMB) derivatives are crucial intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their synthesis, while conceptually straightforward, is often plag...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Dimethoxybenzene (DMB) derivatives are crucial intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their synthesis, while conceptually straightforward, is often plagued by the formation of side-products that can complicate purification and reduce overall yield. This guide provides in-depth, field-tested insights into common challenges, their mechanistic origins, and robust troubleshooting strategies to empower researchers in achieving cleaner, more efficient syntheses.

This support center is structured as a series of frequently asked questions (FAQs) that directly address specific issues encountered during common synthetic transformations involving dimethoxybenzene and its precursors.

FAQ 1: Issues in Williamson Ether Synthesis of Dimethoxybenzenes

The Williamson ether synthesis is a fundamental method for preparing DMBs, typically by methylating a dihydroxybenzene precursor like hydroquinone or catechol.[1][3] However, several side-products can arise.

Question 1.1: My reaction to form 1,4-dimethoxybenzene from hydroquinone stalls, leaving a significant amount of 4-methoxyphenol. What is causing this incomplete methylation?

Potential Causes & Mechanistic Explanation:

This is the most common side-product issue in this synthesis.[4] The reaction proceeds in two sequential SN2 steps. The first methylation forms the 4-methoxyphenol intermediate. The second methylation requires the deprotonation of the remaining phenolic hydroxyl group to form the corresponding phenoxide, which then attacks the methylating agent. Incomplete reaction is typically due to:

  • Insufficient Reagents: Stoichiometric deficiencies in either the base or the methylating agent are the primary culprits. If less than two equivalents of the methylating agent are available, the reaction will inherently stall after the first step.[4] Similarly, an insufficient amount of base will prevent the complete formation of the dianion or the second phenoxide, halting the reaction.

  • Base Strength & Solubility: While strong bases like sodium hydroxide are common, poor solubility or localized concentration gradients can lead to incomplete deprotonation of the intermediate 4-methoxyphenol.

  • Hydrolysis of Methylating Agent: Methylating agents like dimethyl sulfate can be hydrolyzed by water or hydroxide ions, especially at elevated temperatures. This decomposition reduces the effective concentration of the agent available for the second methylation step.[4]

Troubleshooting & Optimization Strategy:

To drive the reaction to completion and maximize the yield of the desired 1,4-dimethoxybenzene, consider the following adjustments:

ParameterRecommended ActionRationale
Stoichiometry Use a slight excess of the methylating agent (e.g., 2.1-2.2 molar equivalents). Ensure at least 2.0 molar equivalents of base are used.[5]Compensates for any potential hydrolysis of the methylating agent and ensures complete deprotonation for the second methylation step.
Reagent Addition Add the methylating agent dropwise to the mixture of hydroquinone and base, maintaining temperature control.[4][5]Minimizes the instantaneous concentration of the methylating agent, reducing the rate of its hydrolysis.[4] Staged addition of the base can also help control alkalinity.[6]
Temperature Control Maintain the reaction temperature below 40°C during the addition of dimethyl sulfate.[5]Prevents excessive hydrolysis of dimethyl sulfate and minimizes potential side reactions. A brief heating period after addition can help drive the reaction to completion.[5]
Solvent Choice Polar aprotic solvents like acetonitrile or DMF can be effective, as they solvate the cation and leave the phenoxide nucleophile more reactive.[3][7]Protic solvents can slow the reaction rate by solvating the nucleophile.[3]

Workflow Diagram: Methylation of Hydroquinone

cluster_main Desired Pathway cluster_side Side-Reaction / Incomplete cluster_reagents Key Conditions HQ Hydroquinone MP 4-Methoxyphenol HQ->MP + CH₃⁺, -H⁺ DMB 1,4-Dimethoxybenzene MP->DMB + CH₃⁺, -H⁺ Stall Reaction Stalls MP->Stall MP_side 4-Methoxyphenol (Isolated Product) Stall->MP_side Base Insufficient Base Base->Stall Me Insufficient Methylating Agent Me->Stall Hydrolysis Agent Hydrolysis Hydrolysis->Stall HQ Hydroquinone (Deprotonated) BQ p-Benzoquinone (Yellow) HQ->BQ O₂, Base Polymer Dark Polymeric Impurities BQ->Polymer Further Reactions cluster_input Inputs cluster_control Control Parameters cluster_output Outcomes DMB Dimethoxybenzene (Highly Activated) Temp Low Temperature Poly Over-substituted Side-products DMB->Poly Isomers Isomeric Mixtures DMB->Isomers Eplus Electrophile (e.g., NO₂⁺, R₃C⁺) Eplus->Poly Eplus->Isomers Mono Desired Mono- or Di-substituted Product Temp->Mono Addition Slow Reagent Addition Addition->Mono Stoich Careful Stoichiometry Stoich->Mono

Caption: Factors influencing electrophilic substitution outcomes.

Protocol 1: Optimized Synthesis of 1,4-Dimethoxybenzene

This protocol is adapted from standard laboratory procedures and incorporates troubleshooting measures to minimize side-product formation.

[4][5]Materials:

  • Hydroquinone (1.0 mole)

  • 10% Aqueous Sodium Hydroxide (2.5 moles)

  • Dimethyl Sulfate (2.0 moles)

  • Three-necked flask, reflux condenser, stirrer, thermometer, dropping funnel

Procedure:

  • Setup: In the three-necked flask, add the hydroquinone. Equip the flask for stirring, temperature monitoring, and reagent addition. It is recommended to flush the apparatus with nitrogen.

  • Addition of Base: Rapidly add the 10% aqueous sodium hydroxide solution with stirring.

  • Methylation: With vigorous stirring, add the dimethyl sulfate dropwise via the dropping funnel. Ensure the internal temperature is maintained below 40°C. Use a water bath for cooling if necessary.

  • Reaction Completion: After the addition is complete, heat the mixture on a boiling water bath for 30 minutes. This step helps to complete the reaction and also safely destroys any unreacted dimethyl sulfate. 5[5]. Workup: After cooling, the solid product can be isolated by filtration. Wash the solid thoroughly with water to remove inorganic salts.

  • Purification: The crude product can be recrystallized from ethanol or purified by vacuum distillation (b.p. 213 °C).

[5]---

References
  • BenchChem. (n.d.). Technical Support Center: Methylation of Hydroquinone to 1,4-Dimethoxybenzene.
  • Wheeler, D. D. S., & Wheeler, M. M. (2011). Regioselectivity in the Nitration of Dialkoxybenzenes. The Journal of Organic Chemistry, 76(5), 1405–1411. Available from: [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • Wheeler, D. D. S., & Wheeler, M. M. (2011). Regioselectivity in the nitration of dialkoxybenzenes. PubMed, 21375336. Available from: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane.
  • BenchChem. (n.d.). A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids.
  • Various Authors. (2012). How can I prepare 1,4 dimethoxy benzene? ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Production of p-dimethoxybenzene derivative.
  • Various Authors. (2015). Regioselectivity in nitration of a 1,2-disubstituted aromatic compound. Chemistry Stack Exchange. Retrieved from [Link]

  • Yadav, G. D., & Kadam, A. A. (2012). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. ResearchGate. Retrieved from [Link]

  • Santana-García, R., et al. (2021). SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach. ResearchGate. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Dimethoxybenzene. Retrieved from [Link]

  • Macroscale. (n.d.). Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Alkylation of 1,4-DMB. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Retrieved from [Link]

  • MDPI. (2026). N-(3,6-Dimethoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Degradation of 1,4-Dimethoxybenzene in Acidic Conditions.
  • SpringerLink. (n.d.). Derivatization of Aminoglycoside Antibiotics with Tris(2,6-dimethoxyphenyl)carbenium Ion. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing dimethoxybenzene compound.
  • Chemistry LibreTexts. (2025). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of 4-Methoxy-3-nitrobenzaldehyde Derivatives.
  • PubChem. (n.d.). 1,4-Dimethoxybenzene. Retrieved from [Link]

  • SpringerLink. (n.d.). A hydroquinone-specific screening system for directed P450 evolution. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Purification of (4-Chloro-2,5-dimethoxyphenyl)methanol

Welcome to the Technical Support Center for the synthesis and purification of (4-Chloro-2,5-dimethoxyphenyl)methanol . This compound is a critical intermediate in the synthesis of complex natural products, such as the an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of (4-Chloro-2,5-dimethoxyphenyl)methanol . This compound is a critical intermediate in the synthesis of complex natural products, such as the antibacterial chrysophaentins[1], and various pharmaceutical inhibitors[2].

Because of its highly activated aromatic system, researchers frequently encounter catastrophic yield losses or poor resolution during standard silica gel chromatography. This guide provides field-proven, mechanistically grounded solutions to ensure high-purity isolation.

Part 1: Core Troubleshooting FAQs

Q1: My reduction reaction looks complete on TLC, but after silica gel chromatography, my yield is abysmal and I see a high-molecular-weight smear on the baseline. What happened? The Causality: You are likely observing acid-catalyzed degradation. The methoxy group at the 2-position (ortho to the benzylic carbon) strongly donates electron density via resonance, making the benzylic position highly activated[3]. Standard silica gel is slightly acidic (pH 4.5–5.5). When your alcohol is adsorbed onto the column, the acidic silanol groups protonate the hydroxyl group, leading to the loss of water and the formation of a highly resonance-stabilized benzylic carbocation[3]. This electrophilic intermediate rapidly reacts with other alcohol molecules, leading to dimerization (etherification) or irreversible polymerization on the column. The Solution: You must neutralize the stationary phase. Pre-treat your silica gel by slurry-packing it with your starting solvent system containing 1% (v/v) Triethylamine (Et₃N) . This neutralizes the acidic silanol sites and completely suppresses carbocation formation.

Mechanism Alcohol (4-Chloro-2,5-dimethoxyphenyl)methanol Acid Adsorption to Acidic Silanols (Standard Silica pH 4.5-5.5) Alcohol->Acid Protonated Protonated Intermediate (-OH2+) Acid->Protonated Proton Transfer Carbocation Resonance-Stabilized Benzylic Carbocation Protonated->Carbocation -H2O Degradation Dimerization / Polymerization (Irreversible Yield Loss) Carbocation->Degradation Nucleophilic Attack

Fig 1: Acid-catalyzed degradation pathway of 2,5-dimethoxybenzyl alcohols on standard silica gel.

Q2: I am seeing co-elution of my target alcohol with the starting material (4-chloro-2,5-dimethoxybenzaldehyde). How can I resolve these peaks? The Causality: The aldehyde and the alcohol have relatively similar polarities. If you use a highly polar isocratic solvent system (e.g., 1:1 EtOAc/Hexanes) right away, both compounds will migrate rapidly with minimal resolution. Furthermore, co-elution is often a symptom of incomplete reduction. The Solution: First, ensure the reduction is driven to absolute completion by using an excess of NaBH₄ (3 to 5 equivalents) and allowing sufficient reaction time (2–6 hours)[1][4]. Second, utilize a gradient elution strategy. Start your column at 10% EtOAc in Hexanes to elute any trace unreacted aldehyde (which is less polar), and gradually ramp to 30-50% EtOAc to cleanly elute the target alcohol[1][2].

Q3: Why do I quench the reduction reaction with acetone instead of standard aqueous acid? The Causality: Aqueous acid quenching (e.g., with HCl) will immediately trigger the carbocation-mediated polymerization described in Q1[3]. Conversely, quenching with water alone can lead to the formation of basic borate emulsions that trap the product and complicate phase separation. The Solution: Quenching dropwise with acetone safely and cleanly consumes unreacted NaBH₄ by reducing the acetone to isopropanol[1][4]. This avoids harsh pH extremes and leaves a clean, easily extractable organic mixture.

Part 2: Diagnostic Data & Chromatographic Behavior

Use the following self-validating metrics to monitor your reaction and purification process.

Table 1: Chromatographic Troubleshooting Matrix
Symptom ObservedMechanistic CauseRecommended InterventionExpected Outcome
Baseline smearing on TLC post-column Acid-catalyzed polymerization via benzylic carbocation[3].Slurry pack silica with 1% Et₃N in the mobile phase.Sharp product peak; >90% mass recovery.
Co-elution of starting material Incomplete reduction; overly polar initial solvent system.Verify completion via TLC before quench; use gradient elution (10% → 50% EtOAc).Baseline resolution between aldehyde and alcohol.
Severe peak tailing Strong hydrogen bonding between benzylic -OH and silanol groups.Neutralize column (Et₃N); maintain optimal flow rate to minimize longitudinal diffusion.Symmetrical elution bands; higher fraction purity.
Table 2: Typical TLC Rf Values (Neutralized Silica)
CompoundSolvent SystemApprox. Rf ValueDetection Method
4-Chloro-2,5-dimethoxybenzaldehyde 30% EtOAc / 70% Hexanes0.70[1]UV (254 nm), KMnO₄ (Yellow)
(4-Chloro-2,5-dimethoxyphenyl)methanol 30% EtOAc / 70% Hexanes0.35UV (254 nm), KMnO₄ (Bright Yellow)

Part 3: Self-Validating Experimental Protocol

This protocol synthesizes the causality principles discussed above into a robust, step-by-step workflow.

Phase 1: Reduction of the Aldehyde
  • Dissolution: To a stirred solution of 4-chloro-2,5-dimethoxybenzaldehyde (1.0 equiv) in absolute ethanol (approx. 0.25 M concentration) at 0 °C, add sodium borohydride (NaBH₄) (3.0 to 5.0 equiv) portion-wise to control hydrogen evolution[1][4].

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 6 hours[1][2].

  • Self-Validation Check: Withdraw a 10 µL aliquot, quench into 100 µL of water, extract with 100 µL EtOAc, and spot on a TLC plate. Elute with 3:7 EtOAc/Hexanes. Do not proceed until the UV-active aldehyde spot (Rf ~0.70) is completely absent.

  • Quench: Slowly quench the reaction via the dropwise addition of acetone until effervescence ceases[1].

Phase 2: Extraction & Neutralized Chromatography
  • Extraction: Dilute the reaction mixture with EtOAc. Wash the organic layer twice with brine to remove ethanol and borate salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure[4].

  • Column Preparation (Critical Step): Prepare a flash chromatography column using 40–63 µm silica gel[1]. Slurry pack the silica using a solution of 10% EtOAc / 89% Hexanes / 1% Et₃N . Flush at least two column volumes of this neutralized solvent through the bed.

  • Elution: Load the crude residue onto the column. Begin elution with 10% EtOAc/Hexanes to clear any non-polar impurities, then apply a gradient up to 50% EtOAc/Hexanes to elute the pure (4-chloro-2,5-dimethoxyphenyl)methanol[1][2].

Workflow Start Crude Reaction Mixture (Aldehyde + NaBH4 in EtOH) TLC TLC Validation (Check for unreacted aldehyde) Start->TLC Complete Is Aldehyde Consumed? TLC->Complete AddNaBH4 Stir Longer / Add NaBH4 (Push to completion) Complete->AddNaBH4 No Quench Quench with Acetone & Extract (EtOAc/Brine) Complete->Quench Yes AddNaBH4->TLC PrepColumn Prepare Silica Column (Pre-treat with 1% Et3N) Quench->PrepColumn Elute Gradient Elution (10% -> 50% EtOAc/Hexanes) PrepColumn->Elute Pure Pure (4-Chloro-2,5- dimethoxyphenyl)methanol Elute->Pure

Fig 2: Self-validating workflow for the reduction and neutralized purification of the target alcohol.

Sources

Optimization

Technical Support Center: Optimizing Substituted Phenylmethanol Synthesis

Welcome to the Synthesis Optimization Support Center. As application scientists, we know that reducing substituted benzaldehydes to their corresponding phenylmethanols (benzyl alcohols) is rarely a one-size-fits-all proc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Optimization Support Center. As application scientists, we know that reducing substituted benzaldehydes to their corresponding phenylmethanols (benzyl alcohols) is rarely a one-size-fits-all procedure. Competing reducible functional groups, catalyst poisoning, and over-reduction frequently complicate this seemingly fundamental transformation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high chemoselectivity and yield in your workflows.

Diagnostic Workflow: Choosing Your Reduction Strategy

Before initiating a reaction, use the decision matrix below to match your substrate's electronic and steric profile with the optimal reduction methodology.

OptimizationWorkflow Start Substituted Benzaldehyde Starting Material CheckFG Are reducible functional groups present? (e.g., Ketones, Halogens, Nitro) Start->CheckFG Standard Standard Reduction (NaBH4 or Pd/C H2) CheckFG->Standard No Chemo Chemoselective Reduction Required CheckFG->Chemo Yes Hydride Modulated Hydride NaBH4 / (NH4)2C2O4 Chemo->Hydride Mild, Fast Transfer Transfer Hydrogenation Ru(II) / Isopropanol Chemo->Transfer Green, Scalable Silane Hydrosilylation Cu(I)-NHC / PhSiH3 Chemo->Silane Ambient Temp

Decision matrix for optimizing substituted phenylmethanol synthesis workflows.

Frequently Asked Questions (FAQs)

Q: Why does my reduction of 4-acetylbenzaldehyde yield a mixture of diols instead of the chemoselective phenylmethanol? Causality: Standard NaBH4​ is a highly reactive, unmodulated hydride source that will indiscriminately attack both aldehyde and ketone moieties. To achieve chemoselectivity, the hydride's reactivity must be attenuated. Solution: Utilize a modulated hydride system such as NaBH4​ combined with ammonium oxalate in acetonitrile[1]. The ammonium salt acts as a mild proton source and coordinates with the carbonyl oxygen, preferentially activating the more sterically accessible and electrophilic aldehyde group over the ketone, yielding 100% selectivity[1]. Alternatively, copper(I)-catalyzed hydrosilylation using phenylsilane selectively reduces aldehydes in the presence of ketones at ambient temperature[2].

Q: Why do electron-rich benzaldehydes (e.g., 4-methoxybenzaldehyde) react significantly slower than electron-deficient ones (e.g., 4-nitrobenzaldehyde) during hydride reduction? Causality: Hydride reduction is a nucleophilic addition to the carbonyl carbon. Electron-donating groups (like −OCH3​ ) donate electron density into the aromatic ring via resonance, decreasing the electrophilicity of the carbonyl carbon and raising the activation energy for hydride attack. Conversely, electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, accelerating the reaction[1]. Solution: For sluggish electron-rich substrates, increase the reaction temperature, extend the reaction time, or switch to a more reactive hydride source if no other reducible functional groups are present.

Q: In catalytic transfer hydrogenation (CTH) using isopropanol, why does my reaction stall at incomplete conversion? Causality: CTH is an equilibrium-driven process governed by the Meerwein–Ponndorf–Verley (MPV) or metal-hydride pathways[3]. As acetone (the byproduct of isopropanol dehydrogenation) accumulates, the reverse reaction accelerates. Solution: Drive the equilibrium forward by operating under a continuous flow of inert gas to sweep away volatile acetone, or use a large excess of the hydrogen donor. Switching the solvent to glycerol under microwave irradiation can also bypass this issue while providing a green, high-boiling hydrogen source[4].

Troubleshooting Common Failures

Issue 1: Hydrodehalogenation of chloro- or bromo-substituted benzaldehydes.

  • Root Cause: Direct catalytic hydrogenation using Pd/C and H2​ gas is highly prone to oxidative addition into the weak aryl-halide bond, leading to cleavage (dehalogenation) before or alongside carbonyl reduction.

  • Intervention: Abandon direct Pd/C hydrogenation. Transition to a Ruthenium(II) pincer-catalyzed transfer hydrogenation[5]. The Ru(II) system operates via a specific metal-hydride intermediate that exclusively targets the C=O bond, leaving the aryl-halide bonds completely intact (achieving 80–88% yields of halogenated phenylmethanols)[5].

Issue 2: Catalyst deactivation and poor selectivity in base-catalyzed transfer hydrogenation.

  • Root Cause: Homogeneous catalysts can degrade, and the presence of strong bases (like KOH) can trigger side reactions such as the Cannizzaro reaction or aldol condensations.

  • Intervention: Utilize a base-free heterogeneous catalyst, such as a NiAl Layered Double Hydroxide (LDH). This system generates in situ Ni(0) particles that facilitate a shift from an MPV pathway to a highly efficient metal-hydride pathway without requiring external base additives[3].

Benchmarking Data: Quantitative Method Comparison

Use the table below to benchmark your expected yields and select the most efficient protocol based on your laboratory's capabilities and substrate constraints.

MethodCatalyst / ReagentsSolventTemp & TimeYieldKey Advantage
Modulated Hydride NaBH4​ / (NH4​)2​C2​O4​ CH3​CN 25 °C, 60 min>90%100% chemoselective for aldehydes over ketones[1].
Hydrosilylation Cu(I)-aNHC / PhSiH3​ THF25 °C, <8 h97%Ultra-low catalyst loading (0.25 mol%)[2].
Transfer Hydrogenation Ru(II) Pincer / tBuOK Isopropanol82 °C, 6 h80–92%Excellent halogen tolerance (F, Cl, Br)[5].
Transfer Hydrogenation NiAl LDHIsopropanol190 °C, 12 hHighBase-free, heterogeneous catalyst[3].
Microwave TH Ru(p-cumene)Cl2​ / KOHGlycerol72 °C, 3 min~33%Ultra-fast, green solvent, easy recycling[4].

Validated Experimental Protocols

Protocol A: Chemoselective Reduction via Modulated Hydride[1]

Best for: Substrates containing both aldehyde and ketone moieties.

  • Preparation: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) in 2.0 mL of anhydrous acetonitrile ( CH3​CN ).

  • Modulation: Add ammonium oxalate (0.2 mmol) to the solution and stir for 5 minutes at room temperature. Causality: The ammonium salt pre-coordinates with the aldehyde, priming it for selective hydride attack.

  • Reduction: Slowly add sodium borohydride (0.5 mmol) in small portions to prevent excessive effervescence.

  • Self-Validation Step: Monitor the reaction via TLC (eluent: CCl4​:Et2​O=5:2 ). The disappearance of the UV-active aldehyde spot and the emergence of a lower- Rf​ alcohol spot (which stains positively with KMnO4​ ) validates real-time conversion. If effervescence ceases but starting material remains, the hydride has been prematurely quenched by ambient moisture.

  • Workup: Quench the reaction with distilled water, extract with dichloromethane ( 3×10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to isolate the substituted phenylmethanol.

Protocol B: Halogen-Tolerant Ruthenium-Catalyzed Transfer Hydrogenation[5]

Best for: Substrates containing sensitive halogens (F, Cl, Br) or nitro groups.

  • Preparation: In a Schlenk tube under an N2​ atmosphere, combine the substituted benzaldehyde (1.0 mmol), Ru(II) pincer catalyst (0.005 mmol, 0.5 mol%), and potassium tert-butoxide (0.01 mmol, 1.0 mol%).

  • Solvent Addition: Add 10 mL of deaerated isopropanol, which serves as both the solvent and the hydrogen donor.

  • Reaction: Seal the tube and stir the reaction mixture at 82 °C for 6 hours.

  • Self-Validation Step: The formation of acetone as a byproduct can be detected via GC-MS or olfactory change, confirming that the dehydrogenation of isopropanol is actively driving the catalytic cycle. A color shift in the Ru-complex solution often indicates the formation of the active metal-hydride intermediate.

  • Workup: Cool the mixture to room temperature and filter through a short pad of silica gel to remove the metal catalyst, washing with ethyl acetate. Evaporate the solvent to yield the pure substituted phenylmethanol.

References

  • [4] Transfer hydrogenations of benzaldehyde using glycerol as solvent and hydrogen source. Canadian Journal of Chemistry. URL:[Link]

  • [2] Chemoselective Reduction of the Carbonyl Functionality through Hydrosilylation: Integrating Click Catalysis with Hydrosilylation in One Pot. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [3] Base free transfer hydrogenation of aromatic aldehydes by a NiAl LDH catalyst via in situ Ni(0) formation. RSC Advances. URL:[Link]

  • [5] Ruthenium(II) Complex of a Tridentate Azoaromatic Pincer Ligand and its Use in Catalytic Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol. ChemistrySelect. URL:[Link]

  • [1] Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system. South African Journal of Chemistry. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Yields in Grignard Reactions with Substituted Ketones

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Grignard reactions, specifically when working with ster...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Grignard reactions, specifically when working with sterically hindered or enolizable substituted ketones. As Senior Application Scientists, we have compiled this resource to provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses common preliminary issues related to the quality and handling of Grignard reagents, which are often the root cause of poor reaction outcomes.

Q1: My Grignard reaction won't start. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue, primarily caused by the passivating layer of magnesium oxide on the surface of the magnesium metal, which inhibits the reaction with the organic halide.[1]

Troubleshooting Steps:

  • Magnesium Activation: The magnesium surface must be activated to remove this oxide layer.

    • Mechanical Activation: Methods like crushing the magnesium turnings in the flask (carefully, under an inert atmosphere), rapid stirring, or sonication can physically break the oxide layer.[2]

    • Chemical Activation: Using activating agents is a common and effective strategy. A small crystal of iodine, a few drops of 1,2-dibromoethane, or methyl iodide can be added to the magnesium suspension.[1][3] The reaction of 1,2-dibromoethane with magnesium produces ethylene gas, which provides a clear visual indicator of successful activation.[1][2]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[4] Any protic solvent, including water, will quench the reagent in an acid-base reaction.[4][5] Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon). Solvents must be anhydrous.

  • Initiators & Heat: Gentle heating with a heat gun can often provide the activation energy needed to start the reaction.[1] However, be cautious as the formation of the Grignard reagent is highly exothermic.

Q2: I'm using a commercial Grignard reagent. Do I still need to be concerned about its concentration?

A2: Yes, absolutely. While commercial Grignard reagents are convenient, their exact molarity can differ from the value on the label due to gradual degradation during storage and handling.[4] It is imperative to determine the precise concentration of your Grignard reagent via titration immediately before use.[4] This ensures accurate stoichiometry, preventing the use of excess reagent which can promote side reactions, or insufficient reagent which leads to incomplete conversion.

Q3: What is the most reliable method for titrating a Grignard reagent?

A3: Several methods exist, but a widely accepted and reliable technique involves using iodine (I₂) in the presence of lithium chloride (LiCl).[6][7] The Grignard reagent reacts with iodine in a 1:1 stoichiometric ratio. The endpoint is easily visualized as the disappearance of the brown iodine color.[4] Other methods include using indicators like 1,10-phenanthroline with a titrant like menthol or using diphenylacetic acid.[2][3][7]

Troubleshooting Guide: Low Yields with Substituted Ketones

When working with sterically hindered or α-substituted ketones, low yields are often not due to reagent quality but to competing side reactions. The Grignard reagent is not only a potent nucleophile but also a strong base.[4][8][9] This dual reactivity is the crux of the problem.

Q4: I'm recovering a significant amount of my starting ketone. What is happening?

A4: High recovery of the starting ketone strongly suggests that enolization is the dominant reaction pathway. The Grignard reagent is acting as a base, abstracting an acidic α-proton from the ketone to form a magnesium enolate.[8][9] During aqueous workup, this enolate is protonated, regenerating the starting ketone.[8][9] This side reaction is particularly prevalent with sterically hindered ketones where the electrophilic carbonyl carbon is difficult for the bulky Grignard reagent to access.[8][9]

Q5: My main byproduct is a secondary alcohol, not the expected tertiary alcohol. Why?

A5: The formation of a secondary alcohol corresponding to your starting ketone is a classic sign of reduction .[1][9] This occurs when the Grignard reagent possesses β-hydrogens (e.g., ethylmagnesium bromide, isopropylmagnesium bromide). The Grignard reagent can deliver a hydride to the carbonyl carbon via a cyclic six-membered transition state, reducing the ketone.[9][10] This pathway becomes competitive when direct nucleophilic addition is sterically hindered.[10]

Troubleshooting Summary: Side Reactions
Problem Observed Likely Side Reaction Underlying Cause Primary Solution(s)
High recovery of starting ketoneEnolization [9]Grignard reagent acts as a base, deprotonating the α-carbon.[8]Lower reaction temperature (-78 °C).[4] Use CeCl₃ additive to increase nucleophilicity.[1][3]
Isolation of a secondary alcoholReduction [9]Grignard with β-hydrogens transfers a hydride to the ketone.[10]Use a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr). Lower reaction temperature.
Complex mixture of productsSingle Electron Transfer (SET) Can occur with very hindered ketones, leading to radical intermediates and side products.[3][9]Change solvent or consider alternative nucleophiles like organolithium reagents.[1]
Troubleshooting Workflow

Here is a logical workflow to diagnose and solve low-yield issues.

G start Low Yield Observed check_reagent 1. Verify Grignard Reagent start->check_reagent titrate Titrate Reagent (Protocol 2) check_reagent->titrate Is concentration known? [No] activate Ensure Proper Mg Activation (Protocol 1) check_reagent->activate Was initiation sluggish? [Yes] analyze_byproducts 2. Analyze Byproducts check_reagent->analyze_byproducts [Yes] titrate->analyze_byproducts activate->analyze_byproducts ketone Starting Ketone Recovered? analyze_byproducts->ketone sec_alcohol Secondary Alcohol Formed? analyze_byproducts->sec_alcohol enolization Enolization is Likely ketone->enolization [Yes] reduction Reduction is Likely sec_alcohol->reduction [Yes] solution_enol Solutions for Enolization: - Lower Temp to -78°C - Use CeCl₃ Additive (Protocol 3) enolization->solution_enol solution_red Solutions for Reduction: - Use Grignard w/o β-hydrogens - Lower Reaction Temperature reduction->solution_red

Caption: A troubleshooting decision tree for low-yield Grignard reactions.

Advanced Strategies for Hindered Ketones

Q6: How does Cerium(III) Chloride (CeCl₃) improve yields?

A6: The addition of anhydrous cerium(III) chloride is a powerful technique, often referred to as the Luche reaction conditions, for suppressing enolization.[1][3] The process involves transmetalation to form a more nucleophilic and less basic organocerium species (R-CeCl₂). This reagent has a much higher propensity for 1,2-addition to the carbonyl group and is less likely to act as a base, thereby minimizing the enolization side reaction.[3][11] This strategy is highly effective for reactions with easily enolizable ketones.

Competing Pathways with and without CeCl₃

G cluster_0 Standard Grignard (RMgX) cluster_1 With CeCl₃ (Organocerium) RMgX RMgX + Ketone Add Desired Addition (Tertiary Alcohol) RMgX->Add Slow / Hindered Enol Enolization (Ketone Recovered) RMgX->Enol Fast / Favorable RCeCl2 [R-CeCl₂] + Ketone Add_Ce Desired Addition (Tertiary Alcohol) RCeCl2->Add_Ce Fast / Favored Enol_Ce Enolization (Suppressed) RCeCl2->Enol_Ce Slow / Unfavorable

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in the Synthesis of Substituted Imidazoles

Welcome to the Technical Support Center for troubleshooting regioselectivity in imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for troubleshooting regioselectivity in imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing specifically substituted imidazole scaffolds. The imidazole core is a privileged structure in medicinal chemistry, and controlling the precise placement of substituents is often a critical, yet challenging, aspect of discovery and development.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors governing regioselectivity in imidazole synthesis?

A1: Regioselectivity in the formation of the imidazole ring is primarily dictated by a combination of steric and electronic effects of the reactants, the specific reaction mechanism of the chosen synthetic route, and the reaction conditions, including catalyst, solvent, and temperature.[2]

  • Steric Hindrance: Bulky substituents on the starting materials can physically block or disfavor reaction pathways, directing the formation of a specific regioisomer to minimize steric clash.[2]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the nucleophilicity and electrophilicity of different positions on the precursors, thereby directing bond formation.[2][3] For instance, an electron-withdrawing group at the C4(5) position can deactivate the adjacent nitrogen, influencing the site of N-alkylation.[3]

Q2: Which of the common named reactions for imidazole synthesis offer the best inherent regiocontrol?

A2: Several classical and modern methods are employed, each with its own implications for regioselectivity:

  • Debus-Radziszewski Synthesis: This versatile multicomponent reaction between a 1,2-dicarbonyl, an aldehyde, and ammonia (or a primary amine) is a workhorse for preparing 2,4,5-trisubstituted imidazoles.[1][4][5] However, when an unsymmetrical 1,2-dicarbonyl compound is used, it often leads to a mixture of regioisomers.[2][4]

  • Marckwald Synthesis: This method involves the reaction of an α-amino carbonyl compound with cyanates or thiocyanates.[1][6][7] It is particularly effective for creating specific substitution patterns and can be highly regioselective, especially when starting with symmetrically substituted precursors.[2]

  • Van Leusen Imidazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) and an imine to produce 1,4- or 1,5-disubstituted imidazoles, often with good regioselectivity.[4][8]

  • Metal-Catalyzed Syntheses: Modern approaches using transition metals like copper, ruthenium, and iron can offer excellent regiocontrol under mild conditions, providing access to substitution patterns that are difficult to achieve with classical methods.[4][9][10]

Q3: Can the choice of catalyst be used to actively direct the regioselectivity of a reaction?

A3: Absolutely. The catalyst is a powerful tool for controlling the regiochemical outcome.[2] In multicomponent reactions, certain catalysts can selectively activate one reactant or stabilize a specific transition state, favoring the formation of one regioisomer.[4] For example, Lewis and Brønsted acids are often used to improve yields and selectivity in Debus-Radziszewski type reactions.[2]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis of substituted imidazoles.

Problem 1: My Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl is producing a mixture of regioisomers. How can I improve the selectivity?

This is a classic challenge in imidazole synthesis. The reaction of an unsymmetrical dicarbonyl with an aldehyde and ammonia can lead to two different imidazole products.

Causality Analysis:

The lack of regioselectivity arises from the two non-equivalent carbonyl groups of the dicarbonyl starting material exhibiting similar reactivity towards condensation with ammonia and the aldehyde.

Troubleshooting Workflow:

start Mixture of Regioisomers in Debus-Radziszewski Synthesis strategy1 Modify Reaction Conditions start->strategy1 strategy2 Change Catalyst start->strategy2 strategy3 Stepwise Synthesis start->strategy3 outcome Improved Regioselectivity strategy1->outcome sub1 Vary Temperature and Solvent - Lower temperatures may favor kinetic product. - Solvent polarity can influence transition states. strategy1->sub1 strategy2->outcome sub2 Screen Lewis and Brønsted Acid Catalysts - Examples: CuI, CuCl2·2H2O, zeolites. - Catalyst can preferentially coordinate to one carbonyl. strategy2->sub2 strategy3->outcome sub3 Synthesize Diamine Intermediate First - Pre-form the diimine from the dicarbonyl and ammonia. - Then, react with the aldehyde. strategy3->sub3

Caption: Troubleshooting workflow for poor regioselectivity in Debus-Radziszewski synthesis.

Potential Solutions & Protocols:
  • Catalyst Screening: The choice of catalyst can significantly influence the reaction's outcome. While the classic reaction can be run without a catalyst, various Lewis and Brønsted acids have been employed to improve yields and, in some cases, selectivity.[2]

    • Rationale: A Lewis acid catalyst may preferentially coordinate to one of the carbonyl groups based on steric or electronic factors, thus activating it for nucleophilic attack and directing the initial condensation step.

    • Experimental Protocol (Example with CuI):

      • In a round-bottom flask, combine the unsymmetrical 1,2-dicarbonyl (1 mmol), aldehyde (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).[2]

      • Add butanol (7 mL).

      • Heat the mixture to reflux with stirring.

      • Monitor the reaction progress using thin-layer chromatography (TLC).

      • Upon completion, cool the reaction mixture and pour it into crushed ice.

      • Filter the resulting solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.[2]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in Debus-Radziszewski type reactions and can sometimes influence the isomeric ratio.[2][11]

  • Stepwise Approach: Instead of a one-pot reaction, a stepwise synthesis can provide greater control. This involves pre-forming an intermediate in a regioselective manner before completing the cyclization.

Problem 2: I am trying to synthesize a 1,4-disubstituted imidazole, but my current method yields the 1,5-isomer or a mixture.

Achieving high regioselectivity for the 1,4-disubstituted pattern can be challenging with many standard methods.

Causality Analysis:

Many imidazole syntheses that can produce both 1,4- and 1,5-disubstituted products, such as the Van Leusen reaction, are sensitive to the steric and electronic properties of the substrates. The formation of the thermodynamically more stable isomer may be favored, which is not always the desired 1,4-product.

Troubleshooting Workflow:

start Incorrect Regioisomer (1,5- instead of 1,4-) strategy1 Van Leusen Reaction Optimization start->strategy1 strategy2 Alternative Synthetic Route start->strategy2 outcome Selective Synthesis of 1,4-Disubstituted Imidazole strategy1->outcome sub1 Modify Substituents - Increase steric bulk on the imine nitrogen. - Alter electronic properties of the aldehyde. strategy1->sub1 strategy2->outcome sub2 Adopt a Regiospecific Method - e.g., Synthesis via 2-azabuta-1,3-diene intermediate. strategy2->sub2

Caption: Decision-making workflow for the selective synthesis of 1,4-disubstituted imidazoles.

Potential Solutions & Protocols:
  • Optimize Van Leusen Conditions: If using the Van Leusen synthesis, the regioselectivity can sometimes be steered by modifying the substituents on the starting materials. For instance, increasing the steric bulk of the substituent on the imine nitrogen can favor the formation of one isomer over the other.

  • Employ a Regiospecific Synthetic Strategy: A highly successful approach for the unambiguous synthesis of 1,4-disubstituted imidazoles involves a multi-step sequence starting from a glycine derivative.[12] This method provides the desired products with complete regioselectivity.[12]

    • Rationale: This protocol constructs the imidazole ring in a stepwise fashion where the connectivity is predetermined, avoiding the possibility of isomeric mixtures. The key is the formation of a 2-azabuta-1,3-diene intermediate, which then undergoes a transamination and cyclization sequence.[12] This method is tolerant of a wide range of steric and electronic variations on the amine component.[12]

    • Experimental Protocol (General Outline):

      • Step 1 (Azadiene Formation): An unusual double aminomethylenation of a glycine derivative is performed to yield a 2-azabuta-1,3-diene.[12]

      • Step 2 (Transamination/Cyclization):

        • Dissolve the crude azadiene intermediate from Step 1 in a suitable solvent such as acetic acid.[3]

        • Add the desired primary amine (e.g., aniline or a substituted aniline).[3]

        • Heat the reaction mixture (e.g., to 100 °C) until the reaction is complete as monitored by TLC.[3]

      • Step 3 (Work-up and Purification):

        • Perform a standard work-up, which may involve neutralizing the acid and extracting the product with an organic solvent.[3]

        • Purify the crude product by recrystallization or column chromatography to yield the pure 1,4-disubstituted imidazole.[3]

Problem 3: My N-alkylation of an unsymmetrical imidazole is giving a nearly 1:1 mixture of regioisomers.

This is a very common issue, as deprotonation of an unsymmetrical imidazole results in an anion where the negative charge is shared between both nitrogen atoms, leading to similar nucleophilicity.[13][14]

Causality Analysis:

The similar reactivity of the two ring nitrogens towards the alkylating agent is the root cause. The final product ratio is a delicate balance of steric hindrance, electronic effects, and reaction conditions.[3][13]

Data Summary: Factors Influencing N-Alkylation Regioselectivity
FactorInfluence on RegioselectivityExample
Steric Hindrance A bulky substituent on the imidazole ring will direct alkylation to the less sterically hindered nitrogen.[3]A large group at C4 will favor alkylation at N1.
Electronic Effects An electron-withdrawing group (EWG) at C4(5) deactivates the adjacent N3 nitrogen, favoring alkylation at the more remote N1 position.[3]A nitro or cyano group at C4 will favor N1 alkylation.
Protecting Groups A removable directing group can be used to block one nitrogen, forcing alkylation at the other.The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice.[3]
Potential Solutions:
  • Steric Control: If possible, modify your synthetic design to include a bulky substituent that can direct the alkylation to the desired nitrogen.[3]

  • Leverage Electronic Effects: If your target molecule allows, introduce an electron-withdrawing group to deactivate one of the nitrogen atoms.[3]

  • Use of Protecting Groups: This is often the most reliable strategy. Protect one nitrogen atom, perform the alkylation, and then deprotect to reveal the desired N-alkylated imidazole.

References

  • Xu, F., Zhu, W.-J., Wang, P.-W., Feng, J., Chen, X.-R., Han, X.-H., & Yan, H. T. (2023). Metal-Controlled Switchable Regioselective Synthesis of Substituted Imidazoles and Pyrroles via Ring Opening/Cyclocondensation with 2H-Azirines. The Journal of Organic Chemistry, 88(15), 9811–9822. [Link]

  • O'Brien, C. J., & Tellez, J. L. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3749-3760. [Link]

  • Bellina, F., & Rossi, R. (2009). Regioselective Functionalization of the Imidazole Ring via Transition Metal-Catalyzed C-N and C-C Bond Forming Reactions. Chemical Reviews, 110(2), 1082-1146. [Link]

  • Hartwig, J. F. (2013). Regio- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes. Accounts of Chemical Research, 46(11), 2451–2463. [Link]

  • de Oliveira, C. S. A., de Souza, M. V. N., & de Almeida, M. V. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(11), 1083. [Link]

  • Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 957-960. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives- A Review. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 237-246.
  • Punia, S., Verma, V., Kumar, D., Singh, G., & Sahoo, S. C. (2020). Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective. Synthetic Communications, 50(5), 654-664. [Link]

  • da Silva, M. A. P., & de Freitas, J. C. R. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 30(18), 4435. [Link]

  • Bakunov, S. A., et al. (2024). Synthesis of Fused sp3‐Enriched Imidazoles. ChemistryOpen, 13(5), e202400272. [Link]

  • Punia, S., et al. (2020). Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective. Synthetic Communications, 50(5), 654-664. [Link]

  • Zhang, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Retrieved from [Link]

  • Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Organic Chemistry Portal. Retrieved from [Link]

  • Sorrell, T. N., & Allen, W. E. (1998). A regiospecific synthesis of 1,4-disubstituted imidazoles. The Journal of Organic Chemistry, 63(18), 6044-6045. [Link]

  • ResearchGate. (n.d.). Markwald reaction for the synthesis of imidazole. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Wikipedia. Retrieved from [Link]

  • Butler, A. R., & Wright, P. G. (1976). Differentiation of 1,4- and 1,5-disubstituted imidazoles. Journal of the American Chemical Society, 98(25), 7803-7805. [Link]

  • Gonzalez-Vera, J. A., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22619-22629. [Link]

  • ijprajournal. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. ijprajournal. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Dynamic Reactor Engineering &amp; Methanol Synthesis

Welcome to the Technical Support Center for Dynamic Reactor Engineering. As process chemists, reactor engineers, and pharmaceutical scientists scaling up intermediate synthesis, you understand that traditional steady-sta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dynamic Reactor Engineering. As process chemists, reactor engineers, and pharmaceutical scientists scaling up intermediate synthesis, you understand that traditional steady-state methanol production is fundamentally limited by thermodynamic equilibrium.

This guide is designed by Senior Application Scientists to help you troubleshoot and optimize forced periodic operation —a dynamic reactor strategy that exploits non-linear reaction kinetics to surpass steady-state yield limitations.

Part 1: Frequently Asked Questions (Theory & Core Mechanisms)

Q1: Why transition from steady-state to forced periodic operation for methanol synthesis? A: The causality lies in the highly non-linear nature of methanol synthesis kinetics, which are best described by the Langmuir-Hinshelwood model[1]. Under steady-state conditions, the reaction reaches a thermodynamic equilibrium that caps the maximum theoretical yield. By applying forced periodic operation (e.g., harmonic or square-wave forcing of inputs), we continuously perturb the system. Because the reaction rates respond non-linearly to these perturbations, the time-averaged reactor performance (methanol flow rate and total carbon yield) can significantly exceed the optimal steady-state values[1][2].

Q2: Which input parameters should we modulate to achieve the best Pareto front? A: Approximate Nonlinear Frequency Response (NFR) analysis and rigorous dynamic optimization have proven that single-input modulation is generally ineffective[1]. To achieve substantial yield improvements, you must apply simultaneous, phase-shifted modulation of two inputs : the CO concentration in the feed and the total feed flow rate[2].

Q3: How does this impact downstream pharmaceutical development? A: High-purity methanol is a critical solvent and intermediate in Active Pharmaceutical Ingredient (API) synthesis. By utilizing dynamic operation—particularly with renewable green hydrogen and biogenic CO₂—drug development professionals can drastically reduce the carbon footprint of their supply chain while maintaining the high-throughput production required for commercial scale-up[3][4].

Part 2: Troubleshooting Guide for Experimental & Scaling Issues

Issue 1: Rapid Catalyst Deactivation on CO₂-Rich Feeds

Symptoms: A steady decline in methanol productivity over a 72-hour period, accompanied by increased water detection in the effluent. Root Cause: When utilizing CO₂-rich syngas, the reverse water-gas shift (rWGS) reaction and direct CO₂ hydrogenation generate excess water. This water accelerates the sintering and structural degradation of the standard Cu/ZnO/Al₂O₃ catalyst[5]. Scientist's Solution:

  • Support Modification: Switch from an Al₂O₃ support to Zirconia (ZrO₂) or Gallia (Ga₂O₃). ZrO₂ possesses limited hydrophilicity, which effectively stabilizes the Cu species against water-induced aging[5].

  • Process Engineering: Implement a Sorption-Enhanced Methanol Synthesis (SE-MeOH) process to remove water in situ[6].

G Feed CO2-Rich Syngas Feed Water Excess Water Formation (rWGS Reaction) Feed->Water Deact Cu/ZnO/Al2O3 Catalyst Sintering Water->Deact Mitigate1 Sorption-Enhanced (SE-MeOH) Process Deact->Mitigate1 In-situ H2O removal Mitigate2 Support Modification (ZrO2 / Ga2O3) Deact->Mitigate2 Stabilize Cu species

Caption: Catalyst deactivation pathways and engineered mitigation strategies.

Issue 2: Suboptimal Yield During Concentration Cycling

Symptoms: The time-averaged methanol yield during dynamic operation is lower than the steady-state baseline. Root Cause: Phase mismatch between the CO concentration wave and the total flow rate wave. If the peak flow rate hits the reactor when the CO concentration is at its lowest amplitude, the kinetic potential is wasted. Scientist's Solution: Utilize a sequential NLP (Non-Linear Programming) optimization approach embedded in a multi-objective framework to calculate the exact phase shift required for your specific reactor volume and space velocity[2].

Part 3: Quantitative Data & Performance Metrics

To assist in your techno-economic evaluations, the following table summarizes the expected performance shifts when moving from steady-state to advanced dynamic operations based on recent rigorous modeling and miniplant data[1][6].

Operation ModeMethanol Yield ImprovementProduction Capacity ImpactPrimary Mechanistic Advantage
Optimal Steady-State Baseline (0%)Baseline (0%)Simplicity of process control
Forced Periodic (CO & Flow) +12% to +18%VariableOvercomes thermodynamic equilibrium limits
Sorption-Enhanced (SE-MeOH) +55% to +87%-9% to -46%In-situ water removal shifts equilibrium right
Optimized SE-MeOH +7%-2%Highly cost-competitive with balanced capacity

Part 4: Experimental Protocols

Standard Operating Procedure: Self-Validating Forced Periodic Operation in a Micro-Berty CSTR

To ensure scientific integrity, this protocol is designed as a self-validating system . Because catalyst degradation can artificially skew dynamic yield data, the system forces a return to baseline after every dynamic cycle to isolate the effect of periodic forcing from the effect of catalyst aging.

Step 1: Catalyst Pre-treatment & Reduction

  • Load 5.0 g of commercial Cu/ZnO/Al₂O₃ catalyst into the isothermal micro-Berty Continuous Stirred-Tank Reactor (CSTR).

  • Reduce the catalyst in situ using a 5% H₂ in N₂ stream at 240°C for 12 hours.

Step 2: Baseline Steady-State Establishment

  • Introduce the syngas feed (H₂/CO/CO₂) at a constant pressure of 40 bar and 250°C.

  • Monitor the methanol effluent via high-resolution inline Mass Spectrometry (MS) or Gas Chromatography (GC) until the variance in the methanol signal is <1% over 3 hours. Record this as Yieldbaseline​ .

Step 3: Dynamic Forcing Execution

  • Program the Mass Flow Controllers (MFCs) to apply a harmonic (sine) wave to the CO partial pressure and the total feed flow rate.

  • Apply the pre-calculated phase shift (typically π/2 to π depending on reactor residence time) between the two inputs.

  • Run the dynamic cycle for a minimum of 10 full periods to achieve a pseudo-steady-state dynamic regime.

Step 4: Time-Averaged Integration

  • Integrate the instantaneous methanol outlet flow rate over the final 3 periods.

  • Divide by the total carbon fed during those periods to calculate the dynamic yield.

Step 5: Self-Validation (Crucial Step)

  • Immediately return the MFCs to the exact steady-state parameters used in Step 2.

  • Wait 2 hours for stabilization. If the new steady-state yield is >2% lower than Yieldbaseline​ , catalyst deactivation has occurred. You must apply a mathematical degradation curve to normalize your dynamic data, or replace the catalyst bed.

G Start Baseline Steady-State Analysis NFR Nonlinear Frequency Response (NFR) Start->NFR Kinetic Model Opt Multi-Objective Dynamic Optimization NFR->Opt Identify Inputs Exp Micro-Berty CSTR Experimental Validation Opt->Exp Pareto Fronts Exp->Start Self-Validation Loop

Caption: Workflow for optimizing methanol synthesis via forced periodic operation.

References

  • Optimization of Methanol Synthesis under Forced Periodic Operation Source: Processes (MDPI) / Semantic Scholar URL:[Link]

  • Kinetic Modeling of Methanol Synthesis from Renewable Resources Source: Chemical Engineering Science URL:[Link]

  • Optimal Methanol Production via Sorption-Enhanced Reaction Process Source: OSTI.GOV (U.S. Department of Energy) URL:[Link]

  • A Glimpse into Real-Time Methanol Synthesis: Dynamic Operation of a Miniplant at Fraunhofer ISE Source: Renewable Carbon News URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Synthesis Routes for (4-Chloro-2,5-dimethoxyphenyl)methanol: A Comparative Guide

Executive Summary (4-Chloro-2,5-dimethoxyphenyl)methanol—also known as 4-chloro-2,5-dimethoxybenzyl alcohol—is a critical synthetic intermediate frequently utilized in the total synthesis of complex natural products, suc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chloro-2,5-dimethoxyphenyl)methanol—also known as 4-chloro-2,5-dimethoxybenzyl alcohol—is a critical synthetic intermediate frequently utilized in the total synthesis of complex natural products, such as the antibacterial chrysophaentins [1]. Because the aromatic ring is highly electron-rich but sterically hindered by the chloro and methoxy substituents, achieving high regioselectivity and yield during its synthesis requires careful route selection. This guide objectively compares the industry-standard formylation-reduction pathway against alternative carboxylic acid reduction and direct halogenation routes, providing researchers with field-proven, self-validating protocols.

Mechanistic Overview & Route Selection

The synthesis of (4-Chloro-2,5-dimethoxyphenyl)methanol generally falls into three strategic categories:

  • Route A (Formylation-Reduction): The most reliable method, utilizing a Duff reaction to install an aldehyde para to the chlorine atom, followed by a mild borohydride reduction.

  • Route B (Carboxylic Acid Reduction): An alternative utilizing strong reducing agents (like Borane or Lithium Aluminum Hydride) to reduce 4-chloro-2,5-dimethoxybenzoic acid.

  • Route C (Direct Halogenation): Electrophilic chlorination of 2,5-dimethoxybenzyl alcohol. This route is generally avoided due to poor regiocontrol (yielding mixtures of 4-chloro and 6-chloro isomers).

SynthesisRoutes SM1 1-Chloro-2,5-dimethoxybenzene (Starting Material) Aldehyde 4-Chloro-2,5-dimethoxybenzaldehyde (Intermediate A) SM1->Aldehyde Route A: Formylation (HMTA, TFA) Acid 4-Chloro-2,5-dimethoxybenzoic acid (Intermediate B) SM1->Acid Route B: Carboxylation (n-BuLi, CO2) Product (4-Chloro-2,5-dimethoxyphenyl)methanol (Target Product) Aldehyde->Product Route A: Reduction (NaBH4, EtOH) Acid->Product Route B: Strong Reduction (LiAlH4 or BH3) SM2 2,5-Dimethoxybenzyl alcohol (Alternative SM) SM2->Product Route C: Direct Chlorination (NCS) - Poor Regioselectivity

Figure 1: Comparative synthesis pathways for (4-Chloro-2,5-dimethoxyphenyl)methanol.

Route A: The Formylation-Reduction Pathway (Industry Standard)

Causality & Rationale

This two-step sequence is the literature standard for synthesizing this specific benzyl alcohol [1, 2].

  • Step 1 (Duff Formylation): Instead of using the Vilsmeier-Haack reaction (which requires highly toxic POCl₃ and can be sluggish with sterically hindered substrates), the Duff reaction utilizes hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA). TFA acts dual-purpose as both the solvent and the acid catalyst. The strongly electron-donating methoxy groups direct the formylation exclusively to the para position relative to the chlorine atom [2].

  • Step 2 (Aldehyde Reduction): Sodium borohydride (NaBH₄) in ethanol is selected over stronger hydrides. NaBH₄ is highly chemoselective for aldehydes and completely avoids the risk of hydrodehalogenation (cleaving the aryl-chloride bond), which is a known side-reaction when using LiAlH₄ on electron-rich aryl chlorides.

Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process controls (TLC) and specific quenching mechanisms are embedded to ensure safety and reproducibility.

Step 1: Synthesis of 4-Chloro-2,5-dimethoxybenzaldehyde

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-2,5-dimethoxybenzene (1.0 equiv) and HMTA (1.0 equiv) in neat TFA (approx. 10 volumes).

  • Reaction: Heat the mixture to 95 °C and stir for 4–12 hours. Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (higher R_f) will convert to a bright yellow, UV-active aldehyde spot (lower R_f).

  • Quench: Cool the hot reaction mixture and pour it carefully over crushed ice.

  • Neutralization: Add solid NaHCO₃ portion-wise until the pH reaches ~7.5. Causality: TFA must be completely neutralized to prevent the reversal of the iminium intermediate back to starting materials during extraction.

  • Workup: Extract with Dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the aldehyde (~75% yield).

Step 2: Reduction to (4-Chloro-2,5-dimethoxyphenyl)methanol

  • Setup: Dissolve the crude 4-chloro-2,5-dimethoxybenzaldehyde (1.0 equiv) in absolute ethanol (0.2 M concentration).

  • Reduction: Add NaBH₄ (3.0 to 5.0 equiv) portion-wise at room temperature. Stir for 2–6 hours.

  • Quench (Critical Step): Add acetone dropwise until effervescence ceases. Causality: Acetone safely consumes all unreacted NaBH₄ by forming isopropanol. Skipping this step and adding water directly can cause violent hydrogen gas evolution and product loss during extraction[1].

  • Workup: Dilute with Ethyl Acetate, wash twice with brine, dry over MgSO₄, and concentrate in vacuo to afford the target benzyl alcohol as a white solid (>90% yield).

Route B: The Carboxylic Acid Reduction Pathway (Alternative)

Causality & Rationale

If 4-chloro-2,5-dimethoxybenzoic acid is commercially sourced or generated via lithiation/carboxylation, it must be reduced directly to the alcohol.

  • Reagent Selection: Borane-tetrahydrofuran (BH₃·THF) is the optimal reagent here. While Lithium Aluminum Hydride (LiAlH₄) can reduce carboxylic acids to alcohols, its extreme reactivity poses a severe risk of reducing the aryl-chloride bond via an S_NAr-type hydride attack on the electron-rich ring. BH₃·THF is a mild, electrophilic reducing agent that rapidly reduces electron-rich carboxylic acids without affecting aryl halides.

Experimental Protocol
  • Setup: Suspend 4-chloro-2,5-dimethoxybenzoic acid (1.0 equiv) in anhydrous THF under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Addition: Slowly add BH₃·THF (1 M in THF, 2.5 equiv) dropwise via syringe. Validation: Vigorous bubbling (H₂ gas evolution) will occur as the borane coordinates with the carboxylic acid proton.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours. Monitor via TLC (DCM/MeOH 9:1) until the highly polar acid spot disappears.

  • Quench: Cool back to 0 °C and carefully add methanol dropwise to destroy excess borane, followed by 1M HCl to break up the borate complexes.

  • Workup: Extract with Ethyl Acetate, wash with saturated NaHCO₃ to remove any unreacted trace acid, dry over Na₂SO₄, and concentrate to yield the product (~80-85% yield).

Quantitative Comparison

To aid in route selection, the following table summarizes the operational metrics of the three discussed pathways.

ParameterRoute A: Formylation-ReductionRoute B: Acid ReductionRoute C: Direct Chlorination
Overall Yield 65% – 70% (Over 2 steps)80% – 85% (Single step from acid)< 30% (Due to isomeric mixtures)
Regioselectivity Excellent (Exclusive para formylation)N/A (Pre-installed in starting material)Poor (Competes with 6-chloro isomer)
Reagent Safety Moderate (TFA is corrosive, NaBH₄ is mild)Hazardous (BH₃·THF is flammable/toxic)Moderate (NCS/SO₂Cl₂ are corrosive)
Scalability High (Standard industrial scale-up)Medium (Requires strict anhydrous conditions)Low (Requires difficult chromatographic separation)
Risk of Dehalogenation Low (NaBH₄ does not cleave Ar-Cl)Medium (High risk if LiAlH₄ is used instead of BH₃)N/A

References

  • Wright, B. J. D.; Hartung, J.; Peng, F.; Van de Water, R.; Liu, H.; Tan, Q.-H.; Chou, T.-C.; Danishefsky, S. J. "Synthesis of the C1−C11 Fragment of the Chrysophaentins." Journal of the American Chemical Society, 2008, 130, 16786–16790. URL:[Link]

  • Bloomer, J. L.; Stagliano, K. W.; Gazzillo, J. A. "Preparation of functionalized juglone acetates and juglones via 1,4-dimethoxynaphthalene derivatives: Synthesis of anthraquinones related to rhein and aloe-emodin." The Journal of Organic Chemistry, 1993, 58, 7906–7912. URL:[Link]

Comparative

¹H and ¹³C NMR Characterization of (4-Chloro-2,5-dimethoxyphenyl)methanol: A Comparative Guide to High-Field vs. Benchtop Analysis

Introduction & Analytical Significance (4-Chloro-2,5-dimethoxyphenyl)methanol is a highly valuable synthetic intermediate in contemporary medicinal chemistry. It serves as a foundational building block in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Significance

(4-Chloro-2,5-dimethoxyphenyl)methanol is a highly valuable synthetic intermediate in contemporary medicinal chemistry. It serves as a foundational building block in the synthesis of Mixed Lineage Kinase Domain-Like (MLKL) inhibitors for necroptosis regulation [1], and is utilized in the total synthesis of chrysophaentins—marine-derived natural products exhibiting potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) [2, 3].

Because the biological efficacy of these downstream targets relies heavily on precise spatial geometry, verifying the regiochemistry and purity of this 1,2,4,5-tetrasubstituted benzene derivative is critical. This guide provides an objective comparison between High-Field (400+ MHz) and Benchtop (80 MHz) Nuclear Magnetic Resonance (NMR) spectroscopy for characterizing this molecule, supported by empirical spectral data, mechanistic causality, and self-validating experimental protocols.

Platform Comparison: High-Field vs. Benchtop NMR

When characterizing halogenated, multi-substituted aromatic intermediates, researchers must balance the need for extreme resolution against throughput and accessibility. Table 1 objectively compares the performance of standard 400 MHz high-field systems against modern 80 MHz benchtop alternatives for this specific compound.

Table 1: Performance Comparison for (4-Chloro-2,5-dimethoxyphenyl)methanol Analysis

ParameterHigh-Field NMR (400 MHz)Benchtop NMR (80 MHz)Impact on Characterization
Resolution (Line Width) < 0.5 Hz< 1.5 HzHigh-field easily resolves the two distinct -OCH₃ singlets (Δδ ≈ 0.03 ppm). Benchtop may show them as a single broadened peak.
Sensitivity (LOD) < 1 mg~ 5-10 mgHigh-field is required for trace impurity profiling (<1%). Benchtop is sufficient for bulk purity validation.
Throughput & Location Core facility, high latencyAt-line (fume hood adjacent)Benchtop allows for real-time reaction monitoring (e.g., tracking the disappearance of the aldehyde proton).
Cryogen Requirements Liquid Helium & NitrogenNone (Permanent Magnet)Benchtop eliminates ongoing cryogenic maintenance costs.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the mechanistic causality behind the experimental choice, ensuring that researchers do not just follow instructions, but understand the chemical logic governing the analysis.

Protocol 1: Chemoselective Synthesis & Purification
  • Reaction Setup: Dissolve 4-chloro-2,5-dimethoxybenzaldehyde (1.0 equiv) in absolute ethanol to achieve a 0.25 M concentration under an inert nitrogen atmosphere.

  • Temperature Control: Cool the solution to 0 °C using an ice bath.

    • Causality: Lowering the temperature minimizes exothermic degradation pathways and controls the kinetic rate of reduction, preventing side reactions.

  • Reduction: Add sodium borohydride (NaBH₄, 2.0 equiv) portion-wise over 15 minutes.

    • Causality: NaBH₄ is explicitly chosen for its chemoselectivity. It efficiently reduces the aldehyde to a primary alcohol without risking the reductive dechlorination of the aryl chloride—a common artifact when using harsher reagents like LiAlH₄ under forcing conditions [1].

  • Quenching: Stir at room temperature for 2 hours, then quench slowly with acetone.

    • Causality: Acetone safely consumes unreacted NaBH₄ by reducing it to isopropanol, preventing violent hydrogen gas evolution during subsequent aqueous workup.

  • Isolation: Partition the concentrated residue between ethyl acetate and brine. Extract, dry over anhydrous Na₂SO₄, and concentrate to yield the pure (4-chloro-2,5-dimethoxyphenyl)methanol.

Protocol 2: NMR Sample Preparation and Acquisition
  • Sample Solvation: Weigh exactly 15 mg of the purified compound into a clean glass vial. Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ lacks protons, rendering the solvent invisible in the ¹H spectrum while providing a deuterium lock signal to stabilize the spectrometer's magnetic field. TMS acts as the absolute 0.00 ppm internal reference, preventing chemical shift drift between different instruments.

  • Acquisition Parameters: Acquire the ¹H NMR spectrum using a standard 1D pulse sequence (e.g., zg30) with 16 scans, a relaxation delay (D1) of 1.0 s, and an acquisition time of 3.0 s.

    • Causality: A 1.0 s D1 ensures complete longitudinal relaxation (T₁) of the protons. If D1 is too short, the integration values will be artificially skewed, destroying the quantitative nature of the analysis.

The Self-Validating Metric: To instantly validate both the reaction success and the NMR acquisition parameters, the analyst must evaluate the integration ratio. By setting the newly formed benzylic -CH₂OH signal (δ ~4.65 ppm) to an exact integration of 2.00 , the two methoxy singlets must integrate to exactly 3.00 each, and the aromatic protons to 1.00 each. Any deviation greater than 5% mathematically proves incomplete solvent removal, residual starting material, or an integration phase error.

Workflow Visualization

NMR_Workflow Synth Synthesis: NaBH4 Reduction Purif Purification: Liquid-Liquid Extraction Synth->Purif Crude Product Prep Sample Preparation: Dissolve in CDCl3 + TMS Purif->Prep >98% Purity Split Platform Selection Prep->Split Benchtop Benchtop NMR (80 MHz) Routine QA/QC Split->Benchtop Rapid Screening HighField High-Field NMR (400+ MHz) Structural Elucidation Split->HighField High Resolution DataProc Data Processing: FT, Phasing, Integration Benchtop->DataProc HighField->DataProc Validation Structural Validation & Purity Assessment DataProc->Validation

Workflow for synthesis, preparation, and dual-platform NMR analysis of the target compound.

Spectral Data & Mechanistic Analysis

The structural elucidation of (4-chloro-2,5-dimethoxyphenyl)methanol relies heavily on understanding the electronic effects of its substituents. The data below represents the high-field (400 MHz) characterization standard.

Table 2: ¹H NMR Spectral Data Summary (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
6.93 Singlet (s)1HAr-H (C6-H)Appears as a singlet because the only other aromatic proton is para to it, eliminating standard ortho (J ≈ 8 Hz) or meta (J ≈ 2 Hz) coupling.
6.88 Singlet (s)1HAr-H (C3-H)Slightly shielded compared to C6-H due to the differential anisotropic effects of the adjacent chlorine atom vs. the hydroxymethyl group.
4.65 Singlet (s)2H-CH₂OHThe definitive marker of successful aldehyde reduction. Deshielded by the adjacent aromatic ring and the hydroxyl oxygen.
3.88 Singlet (s)3H-OCH₃ (C5)Strongly deshielded by the directly attached electronegative oxygen atom.
3.85 Singlet (s)3H-OCH₃ (C2)Distinct from the C5 methoxy group due to the asymmetric local magnetic environment created by the -Cl and -CH₂OH groups.
2.20 Broad Singlet (br s)1H-OHBroadened due to rapid intermolecular hydrogen bonding and chemical exchange with trace moisture in the CDCl₃.

Table 3: ¹³C NMR Spectral Data Summary (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentStructural Rationale
152.6 C5 (Ar-O)Heavily deshielded ipso carbon due to the strong electron-withdrawing inductive effect of the attached methoxy oxygen.
152.1 C2 (Ar-O)Second methoxy-bearing ipso carbon.
129.4 C1 (Ar-C)Ipso carbon attached to the hydroxymethyl group.
120.1 C4 (Ar-Cl)Deshielded relative to unsubstituted aromatic carbons due to the electronegativity of the chlorine atom.
115.5 C3 (Ar-H)Shielded by the strong electron-donating resonance effects (+R) of the adjacent ortho methoxy group.
115.0 C6 (Ar-H)Shielded similarly to C3 by the ortho methoxy group at C5.
61.5 -CH₂OHAliphatic carbon shifted downfield by the attached hydroxyl group.
56.5, 56.3 2 × -OCH₃Standard shift range for aromatic methoxy carbons.

Conclusion

The characterization of (4-chloro-2,5-dimethoxyphenyl)methanol demonstrates the complementary strengths of modern NMR platforms. While benchtop (80 MHz) NMR serves as an exceptional, high-throughput tool for validating the chemoselective reduction of the precursor aldehyde via the tracking of the benzylic -CH₂OH signal, high-field (400 MHz) NMR remains strictly necessary to resolve the subtle electronic differences between the two methoxy environments (Δδ ≈ 0.03 ppm). By utilizing the self-validating integration metrics outlined in this guide, researchers can ensure robust quality control before advancing this critical intermediate into complex drug development pipelines.

References

  • Title: MLKL inhibitors (US11666577B2)
  • Title: Chrysophaentin analogs that inhibit ftsz protein (WO2012116254A2)
  • Title: Geographic Variability and Anti-Staphylococcal Activity of the Chrysophaentins and Their Synthetic Fragments Source: Marine Drugs / PubMed Central (PMC) URL: [Link]

Validation

Bioactivity Comparison of Dimethoxybenzene Derivatives: A Technical Guide for Drug Development

As a Senior Application Scientist, I frequently evaluate the dimethoxybenzene scaffold during early-stage drug discovery and lead optimization. The positional isomerism of the two methoxy groups on the benzene ring—speci...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the dimethoxybenzene scaffold during early-stage drug discovery and lead optimization. The positional isomerism of the two methoxy groups on the benzene ring—specifically 1,2-dimethoxybenzene (veratrole), 1,3-dimethoxybenzene, and 1,4-dimethoxybenzene—profoundly dictates the molecule's electronic properties, steric hindrance, and ultimately, its bioactivity profile.

This guide provides an objective, data-driven comparison of these derivatives, evaluating their performance as antiviral, antimicrobial, and antioxidant agents. By bridging structural chemistry with experimental causality, this document serves as a comprehensive framework for researchers selecting and validating dimethoxybenzene analogs.

Structural Isomerism and Electronic Causality

The biological efficacy of dimethoxybenzene derivatives is intrinsically linked to their molecular geometry and electronic distribution. Density Functional Theory (DFT) studies reveal that the positioning of the electron-donating methoxy groups alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, directly influencing thermodynamic stability and target binding .

  • 1,2-Dimethoxybenzene (Veratrole) Derivatives: The adjacent oxygen atoms create a localized region of high electron density. This nucleophilic pocket is highly favorable for coordinating with specific viral capsid proteins or bacterial enzymes, acting as a strong hydrogen bond acceptor.

  • 1,3-Dimethoxybenzene Derivatives: The meta-arrangement prevents direct resonance stabilization between the two methoxy groups. This results in distinct electrophilic and nucleophilic molecular electrostatic potentials (MEPs), making them excellent candidates for synthesizing highly active, multi-substituted antimicrobial agents.

  • 1,4-Dimethoxybenzene Derivatives: The para-substitution provides a linear, symmetrical electronic distribution. This geometry is highly advantageous for intercalating into specific hydrophobic pockets or acting as stable radical scavengers in antioxidant applications.

Comparative Bioactivity Profiles

Quantitative evaluation is essential for objective lead selection. Table 1 compares the performance of various dimethoxybenzene isomeric derivatives across key therapeutic areas, highlighting their efficacy and safety margins.

Table 1: Quantitative Bioactivity Comparison of Dimethoxybenzene Derivatives
Compound Class / IsomerPrimary BioactivityTarget / AssayPerformance Metric (IC50 / EC50)Cytotoxicity (CC50)Selectivity Index (SI)
4,5-Dimethoxybenzene benzonitrile derivative (1,2-core)AntiviralHuman Rhinovirus 14 (Capsid)EC50 = 2.0 ± 0.5 µM184 µM (HeLa)92
4,5-Dimethoxybenzene derivative (Compound 3v) (1,2-core)AntiviralHuman Rhinovirus 14 (Capsid)EC50 = 3.4 ± 1.0 µM> 263 µM (HeLa)> 77
2,3-Dimethoxybenzene thiadiazole derivative (1,2-core)AntimicrobialGram-positive/negative bacteriaMIC = 0.5 - 4.0 µg/mLN/AHigh
1,4-Dimethoxybenzene analogs (Methoxyphenols) AntioxidantDPPH Radical ScavengingIC50 < 15 µM (varies)N/AN/A

Data synthesized from recent pharmacological evaluations .

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and trustworthiness in your laboratory, the following protocols incorporate strict internal validation mechanisms. I have detailed the causality behind the specific reagents and conditions chosen.

Protocol A: In Vitro Antiviral Screening (Rhinovirus 14)

Objective: To differentiate true antiviral activity from compound-induced cytotoxicity using a parallel viability assessment . Causality: We utilize HeLa cells because they naturally express high levels of ICAM-1, the primary receptor for Rhinovirus 14. The MTS assay is chosen over the traditional MTT assay because MTS yields a water-soluble formazan product, eliminating the need for a harsh solubilization step and significantly reducing pipetting errors.

Step-by-Step Workflow:

  • Cell Seeding: Seed HeLa cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Viral Inoculation & Treatment: Infect cells with Human Rhinovirus 14 at a Multiplicity of Infection (MOI) of 0.1. Simultaneously, add the dimethoxybenzene derivative in a serial dilution range (0.1 µM to 300 µM).

    • Self-Validation Controls: You must include a virus-only control (establishes maximum cytopathic effect), a cell-only control (establishes 100% viability baseline), and a reference drug control (e.g., Pleconaril) to validate assay sensitivity.

  • Incubation: Incubate the plates at 33°C (the optimal temperature for rhinovirus replication, mimicking the human nasal cavity) for 72 hours.

  • Viability Quantification: Add 20 µL of MTS reagent to each well. Incubate for 2 hours. Metabolically active cells will reduce MTS to formazan.

  • Readout & Analysis: Measure absorbance at 490 nm using a microplate reader. Calculate the EC50 (concentration protecting 50% of cells) and CC50 (concentration reducing uninfected cell viability by 50%). A Selectivity Index (SI = CC50/EC50) > 50 is required to classify the compound as a viable lead.

Protocol B: DPPH Radical Scavenging Assay for Antioxidant Evaluation

Objective: To quantify the electron-donating capacity of dimethoxybenzene derivatives. Causality: DPPH is a stable free radical exhibiting a deep purple color (absorbance at 517 nm). When a dimethoxybenzene derivative donates a hydrogen atom or electron, DPPH is reduced to a colorless hydrazine. Absolute methanol is strictly required as the solvent to maintain DPPH stability while ensuring complete solubility of the lipophilic dimethoxybenzene compounds.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol.

  • Reaction Setup: In a 96-well plate, mix 100 µL of the compound (serially diluted in methanol) with 100 µL of the DPPH solution.

    • Self-Validation Controls: Use Ascorbic Acid as a positive control (validates radical reduction) and pure methanol + DPPH as the negative blank control (validates maximum absorbance).

  • Incubation: Incubate in the dark at room temperature for 30 minutes. Crucial: Darkness prevents the photo-degradation of the DPPH radical, which would otherwise yield false-positive scavenging results.

  • Measurement: Read absorbance at 517 nm.

  • Calculation: Calculate % Scavenging Activity = [(Acontrol​−Asample​)/Acontrol​]×100 . Determine the IC50 via non-linear regression analysis.

Visualizing Workflows and Mechanisms

To synthesize the logical progression of dimethoxybenzene research, the following diagrams map out the optimization workflow and the proposed antiviral mechanism of action.

SAR_Workflow Start Base Scaffold (Dimethoxybenzene) Isomers Isomeric Selection (1,2- vs 1,3- vs 1,4-) Start->Isomers DFT DFT & Electronic Profiling (HOMO/LUMO, MEPs) Isomers->DFT Synthesis Targeted Synthesis (e.g., 4,5-dimethoxy derivatives) DFT->Synthesis Bioassay In Vitro Bioassays (Antiviral, Antimicrobial) Synthesis->Bioassay Optimization Lead Optimization (Selectivity Index > 50) Bioassay->Optimization Optimization->Synthesis Feedback Loop

Workflow for the rational design and evaluation of dimethoxybenzene derivatives.

Antiviral_Pathway Compound 4,5-Dimethoxybenzene Derivative Target Rhinovirus Capsid (Hydrophobic Pocket) Compound->Target Targets Binding High-Affinity Binding (Steric & Electronic Fit) Target->Binding Induces Inhibition Inhibition of Viral Uncoating Binding->Inhibition Leads to Outcome Prevention of Viral Replication (EC50 in low µM range) Inhibition->Outcome Results in

Proposed antiviral mechanism of 4,5-dimethoxybenzene derivatives against Rhinovirus.

References

  • Title: Crystallographic and DFT study of novel dimethoxybenzene derivatives | Source: BMC Chemistry | URL: [Link]

  • Title: Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection | Source: European Journal of Medicinal Chemistry | URL: [Link]

  • Title: Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies | Source: Molecules | URL: [Link]

Safety & Regulatory Compliance

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